Product packaging for Dbco-peg4-mmaf(Cat. No.:)

Dbco-peg4-mmaf

Cat. No.: B2827153
M. Wt: 1266.6 g/mol
InChI Key: RBWQPQSLVDNXHD-KAHYCXMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dbco-peg4-mmaf is a useful research compound. Its molecular formula is C69H99N7O15 and its molecular weight is 1266.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H99N7O15 B2827153 Dbco-peg4-mmaf

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWQPQSLVDNXHD-KAHYCXMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H99N7O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1266.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of DBCO in DBCO-PEG4-MMAF: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core Components, Mechanism of Action, and Application of a Key Antibody-Drug Conjugate Building Block.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker technology used to attach the cytotoxic payload to the antibody. DBCO-PEG4-MMAF is an advanced drug-linker conjugate that plays a pivotal role in the construction of next-generation ADCs. This technical guide provides a comprehensive overview of the individual components of this compound, their synergistic functions, and the experimental protocols for its application in ADC development.

Core Components and Their Functions

The this compound conjugate is comprised of three key functional units: Dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol (PEG4) spacer, and the potent cytotoxic payload, Monomethyl Auristatin F (MMAF).

The Crucial Role of DBCO: Enabling Precise Bioconjugation

Dibenzocyclooctyne (DBCO) is a strained alkyne that is central to the utility of this drug-linker. Its primary role is to facilitate a highly efficient and specific bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction allows for the covalent attachment of the this compound to an azide-modified antibody without the need for a cytotoxic copper catalyst, which can damage the antibody and is harmful to cells.[1][2]

The key advantages of using DBCO in ADC development include:

  • Bioorthogonality: The DBCO group is chemically inert to the functional groups typically found in biological systems, ensuring that the conjugation reaction is highly specific and does not interfere with the antibody's structure or function.[3]

  • Copper-Free Reaction: SPAAC avoids the use of copper catalysts, which are known to be cytotoxic and can lead to protein denaturation.[4] This is a significant advantage for the manufacturing of therapeutic agents.

  • High Reaction Efficiency: The inherent ring strain of the DBCO molecule drives the reaction forward, leading to high yields under mild, physiological conditions (aqueous buffer, neutral pH, and room temperature).[1]

  • Stability: The resulting triazole linkage formed between the DBCO and azide groups is highly stable, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.

The PEG4 Linker: Enhancing Physicochemical Properties

The four-unit polyethylene glycol (PEG4) chain serves as a hydrophilic spacer between the hydrophobic DBCO and MMAF components and the antibody. The inclusion of the PEG4 linker offers several critical benefits for the resulting ADC:

  • Improved Solubility: The PEG4 linker increases the overall hydrophilicity of the drug-linker conjugate, which helps to prevent aggregation of the ADC during manufacturing and in circulation.

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic radius and masking the hydrophobic payload, the PEG linker can reduce non-specific uptake by the reticuloendothelial system, potentially leading to a longer circulation half-life and improved tumor accumulation.

  • Reduced Steric Hindrance: The PEG4 spacer provides flexibility and distance between the antibody and the cytotoxic drug, which can minimize any potential interference of the payload with the antibody's ability to bind to its target antigen.

  • Linker Stability: The DBCO and PEG4 components of the linker are chemically stable under physiological conditions. While this specific linker is considered non-cleavable, cleavable versions can be engineered by incorporating an enzymatically labile peptide sequence (e.g., valine-citrulline) between the PEG4 spacer and the MMAF payload.

MMAF: The Cytotoxic Payload

Monomethyl Auristatin F (MMAF) is a highly potent, synthetic antineoplastic agent derived from dolastatin 10. It functions as a tubulin polymerization inhibitor. Due to its high cytotoxicity, MMAF is not suitable as a standalone chemotherapeutic agent but is an effective payload for ADCs.

The mechanism of action of MMAF involves the following steps:

  • Inhibition of Tubulin Polymerization: MMAF binds to tubulin dimers, preventing their polymerization into microtubules.

  • Disruption of Microtubule Dynamics: This inhibition disrupts the dynamic equilibrium of the microtubule network, which is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Sustained mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to programmed cell death.

Data Presentation

The in vitro potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of a cancer cell line by 50%. The following table summarizes representative IC50 values for various MMAF-containing ADCs, including a site-specifically conjugated anti-HER2 ADC with a DBCO-containing linker. It is important to note that IC50 values are dependent on the target antigen, the specific antibody, the drug-to-antibody ratio (DAR), and the experimental conditions used.

Target AntigenADC ConstructCell LineCancer TypeIC50 (nM)
HER2Anti-HER2-DBCO-VC-PABC-MMAFMultiple HER2+ cell linesBreast and Gastric CancerNot explicitly stated, but showed potent and specific cytotoxicity
CD30cAC10-vcMMAFKarpas 299Anaplastic Large Cell Lymphoma~1-10
Multiple MyelomaBelantamab MafodotinMyeloma cellsMultiple MyelomaVaries
HER2Trastuzumab-MMAFSKBR3Breast CancerVaries

Experimental Protocols

Protocol for Conjugation of this compound to an Azide-Modified Antibody

This protocol describes a general method for the site-specific conjugation of this compound to an antibody that has been pre-functionalized with azide groups.

1. Antibody Preparation and Azide Modification:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4, using a desalting column or centrifugal filter unit.

  • Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL in PBS.

  • Azide Modification: Introduce azide groups onto the antibody. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent (e.g., NHS-PEG4-Azide) or by incorporating an azido-amino acid into the antibody sequence through genetic engineering. For NHS-azide reaction, use a 10-20 fold molar excess of the reagent and incubate for 1-2 hours at room temperature.

  • Purification: Remove excess azide reagent by buffer exchange into PBS.

2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Conjugation Reaction: Add a 1.5 to 10-fold molar excess of the this compound solution to the azide-modified antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC from unreacted this compound and other small molecules using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

3. Characterization of the ADC:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC.

  • Confirmation of Conjugation: Confirm the successful conjugation of the drug-linker to the antibody using mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the in vitro potency (IC50) of the newly generated ADC.

1. Cell Seeding:

  • Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium.

  • Remove the existing medium from the wells and add the ADC dilutions to the respective wells. Include untreated control wells and wells with medium only as a blank control.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

3. Cell Viability Measurement:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other values.

  • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation & Azide Modification cluster_conjugation SPAAC Conjugation cluster_assay In Vitro Cytotoxicity Assay antibody Monoclonal Antibody buffer_exchange1 Buffer Exchange (remove amines/azide) antibody->buffer_exchange1 azide_modification Azide Modification (e.g., NHS-PEG4-Azide) buffer_exchange1->azide_modification buffer_exchange2 Purification (remove excess reagent) azide_modification->buffer_exchange2 azide_antibody Azide-Modified Antibody buffer_exchange2->azide_antibody reaction SPAAC Reaction (4-12h, RT or 4°C) azide_antibody->reaction dbco_mmaf This compound dbco_mmaf->reaction purification Purification (e.g., SEC) reaction->purification adc Antibody-Drug Conjugate (ADC) purification->adc adc_treatment ADC Treatment (serial dilutions) adc->adc_treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->adc_treatment incubation Incubation (72-96h) adc_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

Caption: Experimental workflow for ADC synthesis and evaluation.

mmaf_signaling_pathway cluster_cell Target Cancer Cell cluster_apoptosis Intrinsic Apoptosis Pathway ADC ADC Binding & Internalization Lysosome Lysosomal Trafficking ADC->Lysosome MMAF_release MMAF Release Lysosome->MMAF_release Tubulin Tubulin Dimer MMAF_release->Tubulin inhibition Microtubule Microtubule MMAF_release->Microtubule disruption Tubulin->Microtubule polymerization G2M_arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_arrest leads to Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) G2M_arrest->Bcl2 downregulates Bax_Bak Pro-apoptotic Bax/Bak G2M_arrest->Bax_Bak activates Bcl2->Bax_Bak inhibits Mito Mitochondrion Bax_Bak->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: MMAF-induced apoptotic signaling pathway.

References

The Strategic Role of the PEG4 Linker in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, efficacy, and safety profile.[1][2][][4] Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs.[5] This technical guide provides an in-depth exploration of the function of the discrete, four-unit polyethylene glycol (PEG4) linker in ADC development.

The incorporation of a PEG4 linker, a short, hydrophilic spacer, addresses several challenges associated with ADCs, particularly those carrying hydrophobic payloads. Hydrophobic drugs and linkers can induce aggregation, decrease solubility, and lead to rapid clearance from circulation, thereby limiting the achievable drug-to-antibody ratio (DAR) and overall therapeutic efficacy. The PEG4 linker mitigates these issues by enhancing the hydrophilicity of the ADC, creating a hydration shell that improves solubility, stability, and pharmacokinetic properties.

Core Functions of the PEG4 Linker in ADCs

The primary functions of the PEG4 linker in an ADC are multifaceted and contribute significantly to its overall performance. These functions include:

  • Enhanced Hydrophilicity and Solubility : The ethylene glycol units of the PEG4 linker are hydrophilic, which helps to counteract the hydrophobicity of the cytotoxic payload and the linker chemistry itself. This increased water solubility is crucial for preventing ADC aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.

  • Improved Pharmacokinetics : The hydrophilic nature of the PEG4 linker reduces non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the ADC at the tumor site.

  • Enabling Higher Drug-to-Antibody Ratios (DAR) : By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers like PEG4 allow for the conjugation of a higher number of drug molecules to the antibody. This can potentially lead to enhanced potency, particularly for targets with low expression levels.

  • Improved Stability : The flexible PEG4 chain can sterically hinder enzymatic degradation of the linker and the payload, contributing to the overall stability of the ADC in circulation and preventing premature drug release.

  • Spatial Separation : The PEG4 linker provides a defined physical space between the antibody and the cytotoxic payload. This separation can be crucial to ensure that the antibody's binding to its target antigen is not sterically hindered by the bulky drug molecule.

Quantitative Analysis of PEG4 Linker Impact

The inclusion of a PEG4 linker has a quantifiable impact on various ADC parameters. The following tables summarize key quantitative data from preclinical studies, often comparing PEG4 to other PEG linker lengths to illustrate its specific contributions.

Table 1: Impact of PEG Linker Length on ADC Clearance
LinkerClearance (mL/day/kg) in RatsReference
No PEG~15
PEG2~10
PEG4 ~7 ****
PEG8~5
PEG12~5
PEG24~5

This data demonstrates a significant reduction in ADC clearance with the incorporation of a PEG4 linker compared to non-PEGylated or shorter PEG chain ADCs.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
Conjugate (Affibody-MMAE)PEG LinkerIC50 (nM) on NCI-N87 cellsIC50 (nM) on BT-474 cellsReference
HMNo PEG4.94.1
HP4KM 4 kDa PEG 31.9 26.2 ****
HP10KM10 kDa PEG111.383.5

This study on miniaturized ADCs shows that while longer PEG chains can sometimes reduce in vitro cytotoxicity, a balance must be struck to optimize both potency and pharmacokinetics. The PEG4-containing conjugate (HP4KM) still demonstrates potent cytotoxicity.

Table 3: Pharmacokinetic Parameters of an Affibody-Drug Conjugate with a 4kDa PEG Linker
ConjugateHalf-life Extension (vs. No PEG)In Vitro Cytotoxicity Reduction (vs. No PEG)Reference
ZHER2-PEG4K-MMAE (HP4KM) 2.5-fold 4.5-fold ****
ZHER2-PEG10K-MMAE (HP10KM)11.2-fold22-fold

This data highlights the trade-off between extending half-life and maintaining in vitro potency with increasing PEG linker length.

Signaling Pathways and Experimental Workflows

The signaling pathways affected by an ADC are primarily determined by the mechanism of action of its cytotoxic payload. For instance, ADCs carrying Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, induce cell cycle arrest at the G2/M phase, leading to apoptosis. The PEG4 linker's role is to ensure the stable delivery of the ADC to the target cell, allowing for efficient internalization and subsequent release of the payload to engage its intracellular target.

Diagram 1: Generalized ADC Mechanism of Action and MMAE-Induced Signaling

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Payload-PEG4 Linker) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released MMAE Payload Lysosome->Payload 4. Payload Release Tubulin Tubulin Polymerization Payload->Tubulin 5. Inhibition G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation DrugLinker Drug-PEG4-Linker Synthesis DrugLinker->Conjugation SEC Size-Exclusion Chromatography (SEC) Conjugation->SEC DAR DAR Determination (HIC-HPLC) SEC->DAR Purity Purity & Aggregation (SEC) SEC->Purity MS Mass Spectrometry SEC->MS

References

An In-depth Technical Guide to the Core Payload Mechanism of Monomethyl Auristatin F (MMAF) in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent, derived from the natural product dolastatin 10.[1] It functions as a tubulin polymerization inhibitor and is a critical component of several antibody-drug conjugates (ADCs) used in targeted cancer therapy.[] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[] This characteristic is advantageous in the context of ADCs as it minimizes non-specific toxicity to antigen-negative cells, a phenomenon known as the bystander effect. This guide provides a comprehensive overview of the core mechanism of MMAF, its delivery to cancer cells, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of MMAF is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division.[1]

2.1 Binding to Tubulin: MMAF binds to the vinca domain on β-tubulin, a subunit of the tubulin heterodimer.[3] This binding event physically obstructs the addition of new tubulin dimers to the growing end of microtubules.

2.2 Disruption of Microtubule Dynamics: The binding of MMAF to tubulin inhibits the polymerization process, shifting the dynamic equilibrium towards microtubule depolymerization. This leads to a net loss of microtubule structure.

2.3 Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

ADC-Mediated Delivery of MMAF to Cancer Cells

Due to its high cytotoxicity, MMAF is delivered to cancer cells in a targeted manner using ADCs. An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a chemical linker, and the cytotoxic MMAF payload.

3.1 ADC Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and traffics through the endosomal-lysosomal pathway.

3.2 Linker Cleavage and Payload Release: Within the lysosome, the linker connecting the antibody to MMAF is cleaved. This can occur through enzymatic degradation (e.g., by cathepsins for cleavable linkers) or degradation of the antibody itself (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.

3.3 Intracellular Action of MMAF: Once released, MMAF is free to bind to tubulin and exert its cytotoxic effects as described in Section 2.0.

Quantitative Efficacy Data of MMAF and MMAF-Based ADCs

The potency of MMAF and ADCs incorporating this payload is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values.

Table 1: In Vitro Cytotoxicity of MMAF-Based ADCs in Breast Cancer Cell Lines

ADC TargetCell LineLinker-PayloadIC50 (nM)Reference
HER2SKBR3vc-MMAF8.3 x 10¹
EpCAMMDA-MB-468scFv-SNAP-MMAE135.2 - 981.7
Multiple TargetsVariousMMAEVaries

Table 2: In Vitro Cytotoxicity of MMAF-Based ADCs in Lung Cancer Cell Lines

ADC TargetCell LineLinker-PayloadIC50 (nmol/L)Reference
CD56NCI-H524Promiximab-MMAE19.24
CD56NCI-H526Promiximab-MMAE5.23
CD56NCI-H69Promiximab-MMAE0.32
CD276H460Murine anti-human CD276 mAb-MMAFVaries

Table 3: In Vitro Cytotoxicity of MMAF-Based ADCs in Hematological Malignancy Cell Lines

ADC TargetCell LineLinker-PayloadIC50Reference
CD30Karpas 299cAC10-vcMMAFPotent
CD79bNHL Cell LinesSN8-mc-MMAFPotent
Tn AntigenJurkatChi-Tn-MMAFDose-dependent

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Detailed Experimental Protocols

5.1 Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the in vitro cytotoxicity of an MMAF-ADC using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • MMAF-ADC and control articles (e.g., unconjugated antibody, free MMAF)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the MMAF-ADC and control articles in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

5.2 ADC Internalization Assay (Flow Cytometry-Based)

This protocol describes a method to quantify the internalization of an ADC using a pH-sensitive dye and flow cytometry.

Materials:

  • Target cancer cell line

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell detachment solution (e.g., Trypsin)

  • 96-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • ADC Incubation: Treat cells with the fluorescently labeled ADC at a specific concentration at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit active internalization.

  • Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization. Detach the cells using a suitable cell detachment solution.

  • Flow Cytometry Analysis: Neutralize the detachment solution with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity of the cells on a flow cytometer. An increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates ADC internalization.

5.3 In Vitro Bystander Effect Assay (Co-culture Method)

This protocol details a co-culture assay to evaluate the bystander killing effect of an MMAF-ADC on antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP)

  • Complete culture medium

  • MMAF-ADC and control articles

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of Ag+ and Ag- cells alone.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the MMAF-ADC and control articles.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Assessment: Quantify the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader (measuring GFP intensity) or by flow cytometry (distinguishing cells based on fluorescence).

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the MMAF-ADC to the Ag- monoculture treated with the same ADC concentration. A significant decrease in the viability of the Ag- cells in the co-culture indicates a bystander effect.

Visualizations of Core Mechanisms and Workflows

6.1 Signaling Pathway of MMAF-Induced Apoptosis

MMAF_Apoptosis_Pathway MMAF MMAF Tubulin Tubulin Polymerization MMAF->Tubulin inhibits Microtubule Microtubule Disruption SAC Spindle Assembly Checkpoint Activation Microtubule->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak no longer inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells ADC_Dilution ADC Serial Dilution Add_ADC Add ADC to Cells ADC_Dilution->Add_ADC Seed_Cells->Add_ADC Incubate_72h Incubate (72h) Add_ADC->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 ADC_Mechanism ADC Antibody-Drug Conjugate Monoclonal Antibody Linker MMAF Tumor_Cell Tumor Cell Target Antigen Cytoplasm ADC:mAb->Tumor_Cell:antigen Binding Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_MMAF Released MMAF Lysosome->Released_MMAF Linker Cleavage Tubulin_Interaction Tubulin Binding & Inhibition Released_MMAF->Tubulin_Interaction Cell_Death Apoptosis Tubulin_Interaction->Cell_Death

References

solubility and stability of Dbco-peg4-mmaf

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of DBCO-PEG4-MMAF

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of antibody-drug conjugate (ADC) components is paramount for the successful design and formulation of effective therapeutics. This compound is a critical reagent that combines a potent cytotoxic agent, monomethyl auristatin F (MMAF), with a dibenzocyclooctyne (DBCO) group via a polyethylene glycol (PEG) linker. This construct allows for covalent attachment to azide-modified antibodies through copper-free click chemistry. This guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

This compound is an agent-linker conjugate used for ADCs that leverages the tubulin polymerization inhibitor, MMAF.[1][2][3] The DBCO group facilitates a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a form of click chemistry.[1]

PropertyValue
Chemical Formula C₆₉H₉₉N₇O₁₅
Molecular Weight 1266.56 g/mol
CAS Number 2360411-65-8
Appearance White to off-white solid
Purity ≥95%

(Data sourced from multiple suppliers)[4]

Solubility

The solubility of this compound is a critical factor for its handling, formulation, and reaction efficiency during ADC conjugation. The inclusion of a hydrophilic 4-unit PEG spacer is designed to improve its aqueous solubility.

Quantitative Solubility Data

The compound exhibits high solubility in common organic solvents, which is essential for preparing concentrated stock solutions.

SolventConcentrationNotes
DMSO ≥ 100 mg/mL (78.95 mM)Hygroscopic DMSO can impact solubility; use newly opened solvent.
DMSO 200 mg/mL (157.91 mM)May require sonication to fully dissolve.
Other Solvents SolubleSoluble in Dichloromethane (DCM) and Dimethylformamide (DMF).
Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a stock solution for subsequent dilution in aqueous buffers for conjugation reactions or in vitro assays.

  • Aliquoting: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.

  • Solvent Addition: Add anhydrous, newly opened DMSO directly to the vial to achieve the desired concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in an ultrasonic bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Suspension)

This protocol provides a general guideline for preparing a suspension suitable for intraperitoneal or oral administration in preclinical models.

  • Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation: In a separate tube, combine 400 µL of PEG300 and 50 µL of Tween-80 per 1 mL of final solution. Mix thoroughly.

  • Mixing: Add 100 µL of the DMSO stock solution to the PEG300/Tween-80 mixture and mix until uniform.

  • Final Dilution: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. This yields a 5 mg/mL suspended solution.

  • Administration: The suspension should be used immediately after preparation.

Stability

The stability of both the free this compound molecule and the final ADC is crucial for ensuring product quality, efficacy, and safety.

Storage and Handling

This compound is noted to be unstable in solution, making fresh preparation a strong recommendation. Adherence to proper storage conditions is essential to maintain its integrity.

FormStorage TemperatureShelf Life
Powder -20°C3 years
Powder 4°C2 years
In Solvent -20°C1 month (under nitrogen recommended)
In Solvent -80°C6 months (under nitrogen recommended)

(Data sourced from MedChemExpress and GlpBio)

Stability in Biological Matrices

The ultimate stability test for an ADC is its behavior in biological fluids. While specific plasma stability data for this compound as a standalone molecule is not extensively published, the stability of ADCs is a well-studied area. The linker chemistry and the nature of the antibody both play significant roles. The stability of an ADC in plasma, which directly impacts its safety and efficacy, can be profoundly affected by its components.

Experimental Protocols

Protocol 3: General Assessment of ADC Plasma Stability by LC-MS

This workflow outlines a common method for evaluating the stability of an ADC, such as one synthesized using this compound, in plasma.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a control sample in a buffer like PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Cleanup: For each aliquot, capture the ADC from the plasma matrix using an affinity capture method, such as Protein A magnetic beads. This separates the ADC from most plasma proteins.

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS). This can determine the average drug-to-antibody ratio (DAR) and identify the presence of released payload or other degradation products.

  • Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation and instability. The rate of free drug formation can also be quantified.

G cluster_prep Preparation cluster_sampling Sampling & Cleanup cluster_analysis Analysis ADC ADC Sample Incubation Incubate at 37°C ADC->Incubation Plasma Plasma (e.g., Human, Mouse) Plasma->Incubation Timepoints Collect Aliquots (t = 0, 24, 48... hrs) Incubation->Timepoints Capture Affinity Capture (e.g., Protein A beads) Timepoints->Capture LCMS LC-MS Analysis Capture->LCMS DAR Calculate Avg. DAR LCMS->DAR FreePayload Quantify Free Payload LCMS->FreePayload G MMAF MMAF Payload Tubulin Tubulin Dimers MMAF->Tubulin Binds to Microtubules Microtubule Assembly MMAF->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption causes Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers G cluster_reactants Reactants Antibody Azide-Modified Antibody (Ab-N₃) Reaction SPAAC Reaction (Copper-Free Click Chemistry) Antibody->Reaction DrugLinker This compound DrugLinker->Reaction ADC Final ADC Conjugate Reaction->ADC

References

Core Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to DBCO-PEG4-MMAF

This compound is a pivotal antibody-drug conjugate (ADC) linker-payload, combining a potent cytotoxic agent with a versatile conjugation moiety. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in oncology and drug development.

Chemical Properties and Data

This compound is comprised of three key components: a Dibenzocyclooctyne (DBCO) group for antibody conjugation, a hydrophilic polyethylene glycol (PEG4) spacer, and the highly potent anti-neoplastic agent, Monomethyl Auristatin F (MMAF).[1][2][3] The DBCO group facilitates a copper-free click chemistry reaction, enabling covalent attachment to azide-modified antibodies.[2][3] The PEG4 linker enhances the solubility and pharmacokinetic profile of the resulting ADC.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 2360411-65-8
Molecular Formula C₆₉H₉₉N₇O₁₅
Molecular Weight 1266.6 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility DMSO, DMF, DCM
Storage Store at -20°C. Unstable in solution; prepare fresh.

Mechanism of Action

The efficacy of this compound as an ADC payload is rooted in the potent cytotoxic activity of MMAF. MMAF is a synthetic analog of dolastatin 10, a natural antimitotic agent. Its primary mechanism involves the disruption of microtubule dynamics, which are fundamental to cell division.

  • Inhibition of Tubulin Polymerization : MMAF functions as a powerful antitubulin agent by binding to tubulin dimers. This binding prevents their polymerization into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis.

  • Cell Cycle Arrest : The disruption of microtubule formation activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. The SAC's failure to detect properly attached microtubules leads to a sustained arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis : Prolonged mitotic arrest is an unsustainable state for the cell. This cellular stress, combined with the sustained activation of the SAC, triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.

MMAF is intentionally designed with a charged C-terminal phenylalanine, which limits its ability to permeate cell membranes. This property reduces its systemic toxicity as a free drug and makes it highly dependent on antibody-mediated delivery into target cancer cells.

MMAF_Mechanism_of_Action cluster_cell Target Cancer Cell ADC ADC Internalization (Endocytosis) Lysosome Lysosomal Trafficking & Linker Cleavage ADC->Lysosome MMAF_release MMAF Release into Cytoplasm Lysosome->MMAF_release Tubulin α/β-Tubulin Dimers MMAF_release->Tubulin binds to Microtubule Microtubule Polymerization (Blocked) Tubulin->Microtubule inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest leads to Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis triggers

Caption: Mechanism of action of MMAF following ADC internalization.

Experimental Protocols

The conjugation of this compound to a monoclonal antibody (mAb) is achieved via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This process requires the antibody to be functionalized with an azide group.

General Protocol for Antibody Conjugation
  • Antibody Preparation (Azide Functionalization):

    • Modify the antibody to introduce azide groups. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent or enzymatic modification of glycans.

    • Purify the azide-modified antibody using a desalting column to remove excess reagents. The buffer should be amine- and azide-free (e.g., PBS).

  • This compound Preparation:

    • Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a molar excess of the this compound solution to the azide-modified antibody. A typical starting point is 5-10 equivalents of the linker-drug per antibody.

    • Incubate the reaction mixture. A common condition is room temperature for 4-12 hours or 4°C overnight (≥12 hours). The reaction proceeds without the need for a copper catalyst.

  • Purification of the ADC:

    • Remove unreacted this compound and other small molecules from the conjugated antibody.

    • Purification can be performed using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This is commonly measured using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).

    • Confirmation: Confirm successful conjugation and the integrity of the ADC using techniques like SDS-PAGE and Mass Spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) Azide_Mod Azide Functionalization mAb->Azide_Mod mAb_Azide Purified mAb-Azide Azide_Mod->mAb_Azide Reaction SPAAC Reaction (mAb-Azide + DBCO-MMAF) mAb_Azide->Reaction DBCO_MMAF_Prep Prepare this compound Solution in DMSO DBCO_MMAF_Prep->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (HIC, LC-MS, SEC) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: General workflow for ADC synthesis using this compound.

References

Methodological & Application

Application Note and Protocol: Conjugation of DBCO-PEG4-MMAF to an Azide-Modified Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed protocol for the conjugation of a Dibenzocyclooctyne-Polyethylene Glycol-Monomethyl Auristatin F (DBCO-PEG4-MMAF) drug-linker to an azide-modified monoclonal antibody (mAb) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and thus reduces off-target toxicity.[3][4] The DBCO-PEG4 linker is a hydrophilic spacer that facilitates the copper-free click chemistry reaction with an azide group, offering high efficiency and stability under physiological conditions. This protocol outlines the materials, methods, and characterization techniques for producing a homogeneous and effective ADC.

Principle of the Method

The conjugation strategy relies on a two-step process. First, the antibody is functionalized with azide groups. This can be achieved through various methods, such as enzymatic modification or reaction with an azide-containing N-hydroxysuccinimide (NHS) ester. The second step involves the specific and efficient reaction of the azide-modified antibody with the DBCO group of the this compound drug-linker. This SPAAC reaction forms a stable triazole linkage, resulting in the final ADC.

Materials and Reagents

  • Azide-modified monoclonal antibody (e.g., Trastuzumab-azide)

  • This compound (MedChemExpress, Cat. No.: HY-133492 or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Amicon® Ultra centrifugal filter units (10K MWCO)

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel® Butyl-NPR)

  • Size Exclusion Chromatography (SEC) column (e.g., TSKgel® G3000SWxl)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Reagents
  • Azide-Modified Antibody:

    • Ensure the azide-modified antibody is in a suitable buffer, such as PBS pH 7.4, and free of any azide-containing preservatives.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Briefly vortex to ensure complete dissolution. Prepare this solution fresh before use.

Antibody-Drug Conjugation Reaction
  • In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 5 mg/mL.

  • Add the 10 mM this compound stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of the drug-linker. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

  • Gently mix the reaction mixture by pipetting up and down.

  • Incubate the reaction at room temperature (20-25°C) for 4-16 hours with gentle shaking.

Purification of the ADC
  • Removal of Excess Drug-Linker:

    • To remove the unreacted this compound, use a desalting column equilibrated with PBS, pH 7.4.

    • Follow the manufacturer's instructions for the desalting column.

  • Concentration and Buffer Exchange:

    • Concentrate the purified ADC and perform a final buffer exchange into PBS using an Amicon® Ultra centrifugal filter unit (10K MWCO).

Characterization of the ADC

a. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and assess the heterogeneity of the ADC population. The hydrophobicity of the ADC increases with the number of conjugated MMAF molecules.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Column: TSKgel® Butyl-NPR

  • Flow Rate: 0.5 mL/min

  • Detection: 280 nm

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

The chromatogram will show distinct peaks corresponding to the unconjugated antibody (DAR=0) and the ADC species with different DAR values (e.g., DAR=2, DAR=4). The average DAR is calculated based on the relative peak areas.

b. Analysis by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity of the ADC and quantify the presence of aggregates.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Column: TSKgel® G3000SWxl

  • Flow Rate: 1.0 mL/min

  • Detection: 280 nm

The desired ADC should elute as a single major peak.

c. Mass Spectrometry (MS) for Intact Mass Analysis

Intact mass analysis by MS provides a precise determination of the molecular weight of the different ADC species and confirms the successful conjugation.

  • The ADC sample is desalted and analyzed under native or denaturing conditions.

  • The resulting mass spectrum will show a distribution of peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more this compound molecules.

d. In Vitro Cytotoxicity Assay

The biological activity of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) in a relevant cancer cell line.

  • Seed target cells (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC) in a 96-well plate.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAF.

  • After 72-96 hours of incubation, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).

  • Calculate the IC50 values.

Data Presentation

Table 1: Summary of a Typical this compound Conjugation to an Azide-Modified Antibody

ParameterResultMethod
Antibody Concentration5 mg/mLUV-Vis (A280)
Molar Ratio (Drug-Linker:Ab)15:1-
Reaction Time12 hours-
Reaction Temperature25°C-
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Conjugation Efficiency>95%HIC-HPLC
ADC Monomer Purity>98%SEC-HPLC

Table 2: In Vitro Cytotoxicity of a Trastuzumab-DBCO-PEG4-MMAF ADC

CompoundCell LineIC50 (ng/mL)
Trastuzumab-DBCO-PEG4-MMAFSK-BR-3 (HER2-positive)25
Trastuzumab-DBCO-PEG4-MMAFMDA-MB-468 (HER2-negative)>10,000
Unconjugated TrastuzumabSK-BR-3 (HER2-positive)No significant cytotoxicity
Free MMAFSK-BR-3 (HER2-positive)1.5

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization azide_ab Azide-Modified Antibody (in PBS) reaction Mix and Incubate (Room Temp, 4-16h) azide_ab->reaction dbco_mmaf This compound (in DMSO) dbco_mmaf->reaction desalting Desalting Column (Remove excess drug-linker) reaction->desalting concentration Centrifugal Filtration (Concentrate & Buffer Exchange) desalting->concentration hic HIC-HPLC (DAR) concentration->hic sec SEC-HPLC (Purity) concentration->sec ms Mass Spectrometry (Intact Mass) concentration->ms cytotoxicity In Vitro Cytotoxicity (IC50) concentration->cytotoxicity

Caption: Experimental workflow for the conjugation and characterization of a this compound ADC.

signaling_pathway cluster_cell Target Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular adc ADC (Antibody-DBCO-PEG4-MMAF) receptor Target Antigen (e.g., HER2) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking mmaf Released MMAF lysosome->mmaf 4. Payload Release tubulin Tubulin Polymerization Inhibition mmaf->tubulin apoptosis Cell Cycle Arrest & Apoptosis tubulin->apoptosis

Caption: Mechanism of action of a this compound Antibody-Drug Conjugate.

References

Application Notes and Protocols for DBCO-PEG4-MMAF Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the payload to cancer cells, thereby minimizing systemic toxicity. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization, making it an effective cytotoxic payload for ADCs.[1] Unlike its analog, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to the cell membrane. This property is advantageous as it reduces non-specific toxicity to antigen-negative cells.[1]

This document provides a detailed guide for the conjugation of DBCO-PEG4-MMAF to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This compound is a pre-formed drug-linker conjugate containing a dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG4) spacer, and the MMAF payload.[2][3] The DBCO group reacts specifically with an azide group introduced onto the antibody, forming a stable triazole linkage without the need for a copper catalyst. This copper-free click chemistry approach is biocompatible and proceeds efficiently under mild aqueous conditions.

Signaling Pathway of MMAF

Upon internalization of the ADC by a target cancer cell, the MMAF payload is released and disrupts microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

MMAF_Signaling_Pathway ADC ADC Binding to Cell Surface Antigen Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome MMAF_Release MMAF Release Lysosome->MMAF_Release Tubulin Tubulin Polymerization MMAF_Release->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption MMAF_Release->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Workflow

The overall workflow for the preparation and characterization of an MMAF-ADC involves the introduction of an azide group onto the antibody, conjugation with this compound, purification of the resulting ADC, and subsequent characterization to ensure quality and consistency.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Antibody_Prep Azide Modification of Antibody Click_Reaction SPAAC Click Chemistry (this compound + Azide-Ab) Antibody_Prep->Click_Reaction SEC Size Exclusion Chromatography (SEC) Click_Reaction->SEC Removal of excess drug-linker HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Fractionation by DAR HIC_Analytics HIC-HPLC (DAR Analysis) HIC->HIC_Analytics SEC_Analytics SEC-HPLC (Purity) HIC->SEC_Analytics LCMS LC-MS (DAR & Identity) HIC->LCMS

Caption: High-level workflow for MMAF-ADC conjugation and characterization.

Experimental Protocols

Antibody Modification with Azide

This protocol describes a general method for introducing azide groups onto an antibody by modifying lysine residues.

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS ester

  • Dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in DMSO.

  • Adjust the antibody concentration to 5 mg/mL in PBS, pH 7.4.

  • Add a 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% to prevent antibody denaturation.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the unreacted azide reagent and perform a buffer exchange into PBS, pH 7.4, using a desalting column.

  • Determine the concentration of the azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.

This compound Click Chemistry Reaction

This protocol details the conjugation of the azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • This compound

  • DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • To the azide-modified antibody solution, add a 2 to 4-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10%.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at 310 nm.

  • The resulting ADC solution is now ready for purification.

Purification of the MMAF-ADC

Purification is a critical step to remove unreacted this compound and to isolate ADC species with the desired drug-to-antibody ratio (DAR). A two-step chromatography process is recommended.

3.1. Size Exclusion Chromatography (SEC)

SEC is used to remove unconjugated drug-linker and for buffer exchange.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the ADC with PBS, pH 7.4. The ADC will elute in the void volume, while the smaller, unreacted drug-linker will be retarded.

  • Collect the fractions containing the purified ADC.

3.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated MMAF molecules. This allows for the fractionation of ADCs with different DARs.

Materials:

  • HIC column (e.g., Butyl or Phenyl chemistry)

  • HIC Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • HIC Buffer B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with HIC Buffer A.

  • Dilute the ADC sample from the SEC step with HIC Buffer A to promote binding.

  • Load the diluted sample onto the HIC column.

  • Elute the ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B).

  • Collect fractions corresponding to the different DAR species. Species with higher DARs are more hydrophobic and will elute later in the gradient.

  • Pool the fractions containing the desired DAR species and perform a buffer exchange into a suitable formulation buffer using a desalting column.

Data Presentation

The purified MMAF-ADC should be thoroughly characterized to determine its quality attributes.

ParameterMethodTypical Result
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)3.5 - 4.5
Mass Spectrometry (LC-MS)3.8
Drug Load Distribution Hydrophobic Interaction Chromatography (HIC)DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5%
Purity (Monomer Content) Size Exclusion Chromatography (SEC)>95%
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)<1%
Yield UV-Vis Spectroscopy (A280)60-80%

Characterization of MMAF-ADC

Detailed analysis of the purified ADC is crucial to ensure its quality and for regulatory submissions.

HIC-HPLC for DAR Analysis

HIC-HPLC is the primary method for determining the average DAR and the distribution of different DAR species.

Principle: The hydrophobicity of the ADC increases with each conjugated MMAF molecule. HIC separates these species based on their differential binding to the hydrophobic stationary phase.

HIC_Principle Increasing Hydrophobicity cluster_hic HIC Column p1 p2 p3 p4 p5 p6 p7 p8 p9 DAR0 DAR 0 DAR0->p7 Elutes First (Low Salt) DAR2 DAR 2 DAR2->p5 DAR4 DAR 4 DAR4->p3 DAR6 DAR 6 DAR6->p1 Elutes Last (High Salt)

Caption: Principle of HIC separation for ADCs.

SEC-HPLC for Purity Analysis

SEC-HPLC is used to determine the purity of the ADC, specifically to quantify the monomer content and detect any aggregation.

Mass Spectrometry (LC-MS) for Identity and DAR Confirmation

LC-MS analysis of the intact ADC provides confirmation of the molecular weight of the different DAR species and allows for an independent determination of the average DAR. Native MS conditions are often preferred to maintain the non-covalent structure of the ADC.

Conclusion

This application note provides a comprehensive guide to the preparation and characterization of MMAF-ADCs using this compound click chemistry. The detailed protocols and expected outcomes will assist researchers in the successful development of these targeted therapeutics. Adherence to robust purification and characterization methods is essential to ensure the quality, efficacy, and safety of the final ADC product.

References

Application Note: Calculating Molar Excess for DBCO-PEG4-MMAF Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and optimization of Antibody-Drug Conjugates (ADCs).

Introduction: Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. A critical step in ADC development is the efficient and controlled conjugation of the drug-linker to the antibody. This application note details the principles and protocols for calculating the optimal molar excess of a DBCO-PEG4-MMAF drug-linker construct for its conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. This reaction is highly specific and bioorthogonal, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[1][]

The conjugation process involves the reaction of a dibenzocyclooctyne (DBCO) group on the drug-linker with an azide group on the antibody to form a stable triazole linkage.[] Optimizing the molar excess of the this compound is crucial for maximizing the conjugation efficiency and achieving the desired Drug-to-Antibody Ratio (DAR), a critical quality attribute that impacts the ADC's efficacy and safety.[3]

Principle of Molar Excess Calculation

Molar excess refers to the ratio of moles of one reactant to the moles of another. In this context, it is the ratio of this compound moles to the moles of azide-modified antibody. A surplus of the drug-linker is used to drive the reaction to completion and ensure that a high percentage of the available azide sites on the antibody are conjugated.

The optimal molar excess is determined empirically and depends on several factors:

  • Concentration of Reactants: Higher concentrations generally require a lower molar excess.

  • Number of Azide Sites: The number of azide groups introduced onto each antibody.

  • Reaction Kinetics: The inherent rate of the specific DBCO-azide reaction.

  • Incubation Time and Temperature: Longer reaction times or elevated temperatures may reduce the required excess.[4]

For the copper-free click reaction between a DBCO-functionalized molecule and an azide-modified antibody, a molar excess of 2x to 10x of the DBCO-reagent is typically recommended to ensure efficient conjugation.

Key Reactant Data

Proper calculation requires accurate information about the reactants. The following table summarizes essential data.

ParameterAzide-Modified Antibody (Example: IgG)This compound
Molecular Weight (MW) ~150,000 g/mol ~1348.5 g/mol (Value for C69H99N7O15)
Reactive Group Azide (-N3)Dibenzocyclooctyne (DBCO)
Extinction Coefficient @ 280nm ~203,000 M⁻¹cm⁻¹Contributes to A280
Extinction Coefficient @ 309nm None~12,000 M⁻¹cm⁻¹

Step-by-Step Molar Excess Calculation

This section provides a logical workflow for calculating the precise mass of this compound required for a conjugation reaction.

  • Determine Moles of Azide-Modified Antibody:

    • Measure the precise concentration of the antibody solution (e.g., in mg/mL) using A280 absorbance.

    • Use the antibody's molecular weight to convert the mass to moles.

    • Formula: Moles of Antibody = (Antibody Mass (g)) / (Antibody MW (g/mol))

  • Select a Target Molar Excess:

    • Based on literature and optimization experiments, choose a starting molar excess. A 4-fold molar excess is a common starting point. For site-specific ADCs, a 10:1 molar ratio of drug-linker to IgG has also been reported.

    • Example: For this protocol, we will use a target molar excess of 4x .

  • Calculate Required Moles of this compound:

    • Multiply the moles of antibody by the desired molar excess.

    • Formula: Moles of DBCO-linker = Moles of Antibody * Target Molar Excess

  • Calculate Required Mass of this compound:

    • Multiply the required moles of the DBCO-linker by its molecular weight to determine the mass needed.

    • Formula: Mass of DBCO-linker (g) = Moles of DBCO-linker * DBCO-linker MW (g/mol)

Experimental Protocols

Protocol 1: this compound Conjugation to Azide-Modified Antibody

This protocol describes the copper-free click chemistry reaction between the prepared azide-modified antibody and the this compound linker-payload.

Materials:

  • Azide-modified monoclonal antibody (in a suitable buffer like PBS, pH 7.4)

  • This compound (lyophilized solid)

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Zeba™ Spin Desalting Columns (or similar for purification)

  • UV-Vis Spectrophotometer

  • LC-MS system for DAR analysis

Procedure:

  • Preparation of Antibody:

    • Ensure the azide-modified antibody is purified and buffer-exchanged into an azide-free buffer like PBS.

    • Determine the precise concentration of the antibody solution (mg/mL) by measuring absorbance at 280 nm.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO immediately before use. Vortex to ensure it is fully dissolved.

  • Calculation Example:

    • Assume you have 1 mL of a 5 mg/mL azide-modified IgG solution.

    • Antibody Moles: (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

    • DBCO-linker Moles (4x excess): (3.33 x 10⁻⁸ mol) * 4 = 1.33 x 10⁻⁷ mol

    • DBCO-linker Mass: (1.33 x 10⁻⁷ mol) * (1348.5 g/mol ) = 1.80 x 10⁻⁴ g = 180 µg

    • Volume to Add (from 10 mM stock): (1.33 x 10⁻⁷ mol) / (0.010 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL

  • Conjugation Reaction:

    • Add the calculated volume (13.3 µL in the example) of 10 mM this compound stock solution to the 1 mL of antibody solution.

    • The final DMSO concentration should ideally be below 10% to avoid antibody denaturation.

    • Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Following incubation, remove the unreacted this compound and DMSO using a desalting column (e.g., Zeba Spin Desalting Column, 7k MWCO) equilibrated with PBS.

Protocol 2: Characterization and DAR Calculation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that must be determined post-conjugation.

A. DAR Calculation by UV-Vis Spectrophotometry:

This method provides an average DAR for the ADC population.

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and 309 nm (A309) .

  • Calculate the concentration of the antibody using the following formula, which corrects for the DBCO absorbance at 280 nm:

    • Antibody Conc. (M) = [A280 - (A309 * 0.90)] / 203,000

    • (Note: 0.90 is an example correction factor; this should be determined empirically if possible. 203,000 is the molar extinction coefficient of IgG).

  • Calculate the concentration of the conjugated drug-linker using the Beer-Lambert law for the DBCO group:

    • DBCO Conc. (M) = A309 / 12,000

    • (Note: 12,000 M⁻¹cm⁻¹ is the molar extinction coefficient of DBCO at 309 nm).

  • Calculate the average DAR:

    • DAR = DBCO Conc. (M) / Antibody Conc. (M)

B. DAR Determination by Mass Spectrometry (LC-MS):

LC-MS analysis provides more detailed information, including the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Prepare the purified ADC sample for analysis. This may involve deglycosylation with PNGase F to simplify the mass spectrum.

  • Inject the sample onto an LC-MS system (e.g., using a reverse-phase column).

  • Acquire the mass data for the intact ADC.

  • Deconvolute the mass spectrum to identify peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linkers.

  • Calculate the weighted average DAR based on the relative abundance of each peak.

Data and Optimization

To achieve a target DAR, it is often necessary to perform an optimization matrix, varying the molar excess of the this compound.

Molar Excess of DBCO-LinkerExpected OutcomeRecommendation
1x - 2x Low DAR, potential for incomplete conjugation.Use if a low DAR is the specific target.
3x - 5x Good starting range for efficient conjugation.Recommended for initial optimization experiments.
6x - 10x Higher DAR, increased risk of linker aggregation.Use to push the reaction to completion or for less reactive systems.
>10x May not significantly increase DAR, wastes reagent.Generally not recommended without specific justification.

Visualizations

G Experimental Workflow for this compound Conjugation cluster_prep 1. Preparation cluster_calc 2. Calculation cluster_react 3. Reaction & Purification cluster_char 4. Characterization A Azide-Modified Antibody C Calculate Required Mass of DBCO-Linker D Mix & Incubate (4-12h @ RT or O/N @ 4C) A->D B This compound Stock Solution B->D C->D E Purify ADC (Desalting Column) D->E F Determine Avg. DAR (UV-Vis) E->F G Analyze DAR Distribution (LC-MS) E->G

Caption: Workflow for ADC synthesis using copper-free click chemistry.

G Logic for Molar Excess Calculation cluster_inputs Inputs cluster_calcs Calculations cluster_output Output Ab_Conc Antibody Concentration (mg/mL) Calc_Ab_Moles Calculate Moles of Antibody Ab_Conc->Calc_Ab_Moles Ab_MW Antibody MW (~150,000 g/mol) Ab_MW->Calc_Ab_Moles Linker_MW DBCO-Linker MW (~1348.5 g/mol) Calc_Linker_Mass Calculate Mass of DBCO-Linker Linker_MW->Calc_Linker_Mass Molar_Excess Target Molar Excess (e.g., 4x) Calc_Linker_Moles Calculate Moles of DBCO-Linker Molar_Excess->Calc_Linker_Moles Calc_Ab_Moles->Calc_Linker_Moles Calc_Linker_Moles->Calc_Linker_Mass Final_Mass Mass of DBCO-Linker to add to reaction (mg) Calc_Linker_Mass->Final_Mass

Caption: Logical flow for calculating the required mass of the drug-linker.

References

Application of DBCO-PEG4-MMAF in the Development of Antibody-Drug Conjugates for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DBCO-PEG4-MMAF in the development of Antibody-Drug Conjugates (ADCs) for breast cancer research. This compound is a pre-formed drug-linker conjugate that enables the site-specific attachment of the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) to an antibody via copper-free click chemistry. This technology is instrumental in creating next-generation ADCs with improved therapeutic indices for targeting breast cancer.

Introduction to this compound

This compound is a critical reagent in the field of bioconjugation and targeted cancer therapy. It comprises three key components:

  • Dibenzocyclooctyne (DBCO): A cyclooctyne that facilitates a highly efficient and specific reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[1] This allows for the conjugation of the drug-linker to an antibody without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the conjugate, which can improve its pharmacokinetic properties.

  • Monomethyl Auristatin F (MMAF): A highly potent synthetic analog of the natural antimitotic agent dolastatin 10. MMAF functions by inhibiting tubulin polymerization, a process essential for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high cytotoxicity, MMAF is primarily used as a payload in ADCs.

The targeted delivery of MMAF via an ADC is crucial, as it can overcome the payload's lower cell permeability compared to other auristatins like MMAE, making it highly effective once internalized by the target cancer cell.

Mechanism of Action of a this compound-based ADC

The therapeutic strategy of an ADC constructed with this compound relies on the specific recognition of a tumor-associated antigen on the surface of breast cancer cells by the monoclonal antibody component. The subsequent steps are as follows:

  • Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the breast cancer cell surface.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Trafficking and Payload Release: The complex is trafficked to intracellular compartments, such as lysosomes. Inside the lysosome, the antibody is degraded, releasing the MMAF payload.

  • Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.

cluster_1 Breast Cancer Cell ADC ADC (Antibody-DBCO-PEG4-MMAF) Antigen Tumor Antigen (e.g., HER2) ADC->Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tubulin Tubulin Lysosome->Tubulin 4. MMAF Release & Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 5. G2/M Arrest

Fig. 1: Mechanism of action of a this compound ADC.

Applications in HER2-Positive Breast Cancer

HER2-positive breast cancer, which is characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2, is a well-established target for ADC therapy. Several preclinical studies have demonstrated the utility of this compound in developing ADCs against this subtype.

In Vitro Efficacy

Site-specific conjugation of an auristatin derivative to an anti-HER2 single-chain variable fragment (scFv) has been shown to be highly effective. These scFv-drug conjugates (SDCs) demonstrated potent and selective killing of HER2-positive breast cancer cells.

Cell LineHER2 StatusADC ConstructIC50 / EC50 (nM)Reference
SK-BR-3PositiveAnti-HER2 scFv-Auristatin0.32 - 0.68
MCF-7NegativeAnti-HER2 scFv-AuristatinNo effect observed
NCI N87PositiveTrastuzumab-MMAFRadiosensitization observed[1]
HCT116NegativeTrastuzumab-MMAFNo direct cytotoxicity[1]

Table 1: Summary of in vitro efficacy data for MMAF-based ADCs against breast cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of an ADC on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., HER2-positive SK-BR-3, HER2-negative MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ADC construct (e.g., Anti-HER2-DBCO-PEG4-MMAF) and control antibody

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Applications in Triple-Negative Breast Cancer (TNBC) Research

While less data is publicly available for the specific application of this compound in TNBC, this area represents a significant research interest due to the lack of targeted therapies for this aggressive breast cancer subtype. Patent literature indicates the use of this compound in the development of ADCs for targets expressed on TNBC cells. For instance, the TNBC cell line MDA-MB-468 has been used in studies involving this compound ADC constructs, highlighting its relevance in this research area. The development of ADCs targeting novel antigens on TNBC cells using the this compound system is an active area of investigation.

Protocol: Site-Specific ADC Generation using this compound

This protocol outlines a general workflow for the site-specific conjugation of this compound to an azide-functionalized antibody.

cluster_workflow ADC Generation Workflow step1 1. Antibody Modification (Introduce Azide Group) step2 2. Copper-Free Click Chemistry (SPAAC Reaction) step1->step2 Azide-functionalized Ab step3 3. Purification (e.g., SEC) step2->step3 Crude ADC step4 4. Characterization (e.g., Mass Spec, HPLC) step3->step4 Purified ADC reagent This compound reagent->step2

Fig. 2: Workflow for site-specific ADC generation.

Materials:

  • Monoclonal antibody with a site-specifically introduced azide group (p-azidomethyl-L-phenylalanine or through enzymatic modification)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

  • Antibody Preparation: Prepare the azide-functionalized antibody in the reaction buffer. The concentration should be optimized but is typically in the range of 1-10 mg/mL.

  • Conjugation Reaction: Add a molar excess of this compound (typically 3-10 fold excess per azide site) to the antibody solution. The this compound should be dissolved in a compatible solvent like DMSO before adding to the aqueous buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification: Remove the excess, unconjugated this compound and any aggregates by SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of MMAF molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

Conclusion

This compound is a versatile and powerful tool for the development of next-generation ADCs for breast cancer research. Its ability to facilitate site-specific conjugation leads to more homogeneous and potentially more effective therapeutics. The potent cytotoxic payload, MMAF, when delivered in a targeted manner, has shown significant promise in preclinical models of HER2-positive breast cancer. Further research into novel targets for TNBC will likely expand the application of this valuable drug-linker conjugate, offering new avenues for the treatment of hard-to-treat breast cancers.

References

Application Notes and Protocols for the Development of a Lymphoma-Targeted Antibody-Drug Conjugate using Dbco-peg4-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2][3] This document provides detailed application notes and protocols for the development of a lymphoma-targeting ADC utilizing the Dbco-peg4-MMAF drug-linker.

The this compound system combines three key components:

  • Dibenzocyclooctyne (Dbco): A strained alkyne that enables highly efficient and specific, copper-free "click chemistry" conjugation to an azide-modified antibody.[4][5] This bioorthogonal reaction is ideal for complex biological molecules as it proceeds under mild conditions.

  • Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the hydrophilicity and solubility of the drug-linker, which can improve the pharmacokinetic properties of the resulting ADC.

  • Monomethyl Auristatin F (MMAF): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. The charged C-terminal phenylalanine of MMAF reduces its cell permeability, minimizing non-specific "bystander" effects.

These notes will guide researchers through the process of conjugating this compound to a lymphoma-targeting antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Mechanism of Action

The mechanism of action for a lymphoma-targeted ADC constructed with this compound follows a multi-step process, beginning with specific targeting of lymphoma cells and culminating in apoptosis.

  • Targeting and Binding: The monoclonal antibody (mAb) component of the ADC specifically recognizes and binds to a target antigen that is highly expressed on the surface of lymphoma cells (e.g., CD19, CD20, CD22, or CD30).

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the lymphoma cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC-antigen complex fuses with a lysosome. Inside the lysosome, the antibody is degraded by proteases, releasing the MMAF payload into the cytoplasm.

  • Tubulin Inhibition and Cell Cycle Arrest: Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the lymphoma cell.

MMAF_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Lymphoma Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome ADC This compound ADC Antigen Lymphoma Surface Antigen (e.g., CD19, CD22) ADC->Antigen 1. Binding InternalizedADC Internalized ADC-Antigen Complex Antigen->InternalizedADC 2. Internalization MMAF Released MMAF Tubulin Tubulin Dimers MMAF->Tubulin 4. Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest 5. Disruption Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis 6. Triggers Degradation Antibody Degradation InternalizedADC->Degradation 3. Lysosomal Trafficking Degradation->MMAF Payload Release

Caption: Mechanism of action of a this compound ADC in lymphoma cells.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide functional groups onto the antibody for subsequent conjugation with the this compound linker. This method targets lysine residues.

Materials:

  • Lymphoma-targeting monoclonal antibody (e.g., anti-CD19, anti-CD22)

  • Azide-PEG4-NHS Ester

  • Phosphate Buffered Saline (PBS), pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into PBS (pH 8.0-8.5) using an Amicon Ultra centrifugal filter unit.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Azide-PEG4-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the Azide-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Modification Reaction:

    • Add a 10-fold molar excess of the 10 mM Azide-PEG4-NHS Ester stock solution to the antibody solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove unreacted Azide-PEG4-NHS Ester by performing multiple buffer exchanges with PBS (pH 7.4) using an Amicon Ultra centrifugal filter unit.

    • Concentrate the antibody to the desired concentration (e.g., 5-10 mg/mL).

    • Determine the final concentration of the azide-modified antibody.

Protocol 2: Conjugation of this compound to Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the this compound linker.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amicon Ultra Centrifugal Filter Units (10 kDa MWCO)

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification.

Procedure:

  • This compound Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 3 to 5-fold molar excess of the 10 mM this compound stock solution to the azide-modified antibody.

    • Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Remove unreacted this compound and any aggregates using either SEC or HIC.

    • For SEC, use a column equilibrated with PBS (pH 7.4) to separate the larger ADC from the smaller, unreacted drug-linker.

    • For HIC, a salt gradient can be used to separate ADC species with different drug-to-antibody ratios (DARs).

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • The average DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of MMAF (if it has a distinct peak from the antibody).

      • A more accurate determination of the DAR distribution can be achieved using HIC-HPLC or LC-MS. For LC-MS, the ADC can be analyzed intact or after reduction to separate the light and heavy chains.

    • Purity and Aggregation Analysis:

      • Assess the purity and presence of aggregates using SEC-HPLC.

    • Antigen Binding Affinity:

      • Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

ADC_Synthesis_Workflow start Start: Lymphoma-Targeting Antibody azide_mod 1. Antibody Azide Modification (Azide-PEG4-NHS Ester) start->azide_mod purify_ab Purification of Azide-Modified Ab (Centrifugal Filtration) azide_mod->purify_ab conjugation 2. Conjugation with this compound (Copper-Free Click Chemistry) purify_ab->conjugation purify_adc 3. ADC Purification (SEC or HIC) conjugation->purify_adc characterization 4. ADC Characterization (DAR, Purity, Binding) purify_adc->characterization end Final ADC Product characterization->end ADC_Development_Logic cluster_preclinical Preclinical Development cluster_synthesis ADC Synthesis & Characterization cluster_evaluation ADC Evaluation Ab_Selection Antibody Selection (Target: Lymphoma Antigen) Conjugation Conjugation & Purification Ab_Selection->Conjugation Linker_Payload Drug-Linker Selection (this compound) Linker_Payload->Conjugation Characterization Characterization (DAR, Purity) Conjugation->Characterization In_Vitro In Vitro Studies (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, Toxicity) In_Vitro->In_Vivo Lead_Candidate Lead Candidate Selection In_Vivo->Lead_Candidate

References

Application Notes and Protocols for In Vivo Studies of Dbco-peg4-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with antibody-drug conjugates (ADCs) utilizing the Dbco-peg4-MMAF linker-payload system. This document is intended to guide researchers in the design and execution of preclinical animal studies to evaluate the efficacy and toxicity of these novel therapeutic agents.

Introduction

This compound is a drug-linker conjugate used in the development of ADCs.[1] It comprises three key components:

  • Dibenzocyclooctyne (Dbco): A cyclooctyne that enables copper-free click chemistry for conjugation to an azide-modified antibody.[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly specific and efficient conjugation method.[1]

  • Polyethylene glycol (PEG4): A short polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.[2]

  • Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] MMAF is a synthetic analog of dolastatin 10 and is particularly effective when delivered specifically to cancer cells via an antibody. Due to a charged C-terminal phenylalanine, MMAF has attenuated cytotoxic activity in its free form, which is thought to reduce off-target toxicity.

The Dbco-peg4 linker is designed to be stable in circulation and release the active MMAF payload within the target cancer cells. This targeted delivery mechanism aims to maximize the therapeutic window by increasing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure.

Mechanism of Action

The mechanism of action for an ADC utilizing this compound follows a multi-step process:

  • Target Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes.

  • Payload Release: Inside the lysosome, the antibody is degraded by proteases, leading to the release of the MMAF payload.

  • Tubulin Inhibition: The released MMAF binds to tubulin, disrupting microtubule dynamics.

  • Cell Cycle Arrest: This disruption of the microtubule network leads to a G2/M phase cell cycle arrest.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Below is a diagram illustrating the general mechanism of action of an MMAF-based ADC.

MMAF_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Associated Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF MMAF Payload Lysosome->MMAF 4. Payload Release Tubulin Tubulin MMAF->Tubulin 5. Tubulin Inhibition CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest 6. Mitotic Spindle Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Programmed Cell Death

Caption: General mechanism of action of an MMAF-based Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following protocols provide a general framework for in vivo studies. Specific parameters such as cell numbers, tumor volumes, and dosing schedules should be optimized for each specific ADC and tumor model.

Formulation of this compound ADC for In Vivo Administration

Proper formulation is critical for the stability and in vivo activity of the ADC. It is recommended to prepare the formulation fresh on the day of dosing.

Materials:

  • This compound ADC (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (sterile, 0.9% NaCl)

Protocol:

  • Prepare a stock solution of the this compound ADC in DMSO (e.g., 50 mg/mL).

  • To prepare a working solution for injection, a multi-step dilution is often necessary to maintain solubility and biocompatibility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • The final concentration should be adjusted based on the desired dose and the body weight of the animals.

Note: The solubility and stability of the ADC may vary depending on the specific antibody. It is crucial to visually inspect the solution for any precipitation. The compound is known to be unstable in solution, so fresh preparation is recommended.

In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.

Animal Models:

  • Immunocompromised mice are commonly used for xenograft studies (e.g., SCID or NOD/SCID mice). The choice of strain may depend on the tumor cell line.

Tumor Cell Lines:

  • Select a cancer cell line that expresses the target antigen for the antibody component of the ADC. Examples from literature for MMAF-ADCs include NCI-N87 (gastric carcinoma) and B78-D14 (melanoma).

Experimental Workflow:

in_vivo_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., 5 x 10^6 cells subcutaneously) start->tumor_implantation tumor_growth Allow Tumors to Grow (to ~100-200 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (e.g., intravenous injection) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., tumor volume >1000 mm³ or signs of toxicity) monitoring->endpoint data_analysis Data Analysis and Reporting endpoint->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo efficacy studies of ADCs.

Detailed Methodology:

  • Tumor Implantation: Subcutaneously inject the selected tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).

  • Treatment Administration: Administer the treatment as a single dose or multiple doses via an appropriate route, typically intravenously (IV).

  • Monitoring:

    • Measure tumor volume using calipers at least twice a week. The formula (length x width²)/2 is commonly used.

    • Monitor the body weight of the animals as a general indicator of toxicity.

    • Observe the animals for any clinical signs of distress or toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Data Analysis: Analyze tumor growth inhibition, tumor regression, and any treatment-related toxicities.

Toxicity Assessment

In addition to monitoring body weight and clinical signs, a more detailed toxicity assessment can be performed.

Parameters to Evaluate:

  • Hematology: Complete blood counts (CBC) can reveal effects on red blood cells, white blood cells, and platelets. Neutropenia and thrombocytopenia have been associated with MMAE and MMAF payloads, respectively.

  • Serum Chemistry: Analysis of blood serum can indicate effects on liver and kidney function.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected for histopathological examination to identify any tissue damage.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of In Vivo Efficacy Data Summary for an MMAF-ADC

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Number of Complete Regressions
Vehicle Control-Q4Dx51250 ± 150-0/8
Naked Antibody5Q4Dx51100 ± 120120/8
ADC1Q4Dx5450 ± 80642/8
ADC3Q4Dx5150 ± 50886/8
ADC5Q4Dx550 ± 20968/8

Data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Example of In Vivo Toxicity Data Summary

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related DeathsKey Hematological Findings
Vehicle Control-< 20/8Normal
Naked Antibody5< 20/8Normal
ADC130/8Mild, transient thrombocytopenia
ADC380/8Moderate thrombocytopenia
ADC5151/8Severe thrombocytopenia and neutropenia

Data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound system offers a powerful platform for the development of targeted cancer therapies. The protocols and guidelines presented here provide a foundation for conducting rigorous in vivo studies to evaluate the efficacy and safety of novel ADCs based on this technology. Careful optimization of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is essential for obtaining reliable and translatable preclinical data.

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Dbco-peg4-mmaf ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly influences their efficacy and safety.[1][2] For Dbco-peg4-mmaf ADCs, where the cytotoxic drug MMAF is conjugated to the antibody via a DBCO-PEG4 linker, precise and accurate determination of the DAR is essential throughout the development and manufacturing processes. This document provides detailed application notes and protocols for the most common analytical techniques used for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

I. Analytical Methodologies for DAR Determination

Several analytical techniques can be employed to determine the DAR of this compound ADCs. The choice of method often depends on the conjugation strategy (e.g., cysteine-linked or lysine-linked) and the desired level of detail.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR and drug load distribution for cysteine-linked ADCs.[3] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drugs increases, so does the hydrophobicity of the ADC. This allows for the separation of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is an orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs. This technique typically involves the reduction of the ADC to separate the light and heavy chains. The different drug-loaded chains are then separated based on their hydrophobicity.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for ADC analysis, providing detailed information at the molecular level. Native MS can be used for the analysis of intact ADCs, while LC-MS methods are often used for both intact and reduced ADC analysis to determine the DAR and identify different drug-loaded species.

II. Experimental Protocols

A. Sample Preparation for DAR Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible DAR results. Common sample preparation steps include buffer exchange, reduction, and deglycosylation.

1. Buffer Exchange (for HIC and Native MS):

  • Objective: To exchange the ADC storage buffer with a buffer compatible with the analytical method.

  • Protocol:

    • Use a desalting column (e.g., size-exclusion chromatography) to exchange the ADC buffer to the desired mobile phase A for HIC or a volatile buffer like ammonium acetate for native MS.

    • Concentrate the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) using a centrifugal filter unit.

2. Reduction (for RP-HPLC):

  • Objective: To reduce the interchain disulfide bonds of the ADC to separate the light and heavy chains.

  • Protocol:

    • Reconstitute the lyophilized ADC in deionized water to a concentration of 5 mg/mL.

    • To 5 µL of the ADC solution, add 10 µL of a reducing agent solution (e.g., 35 mM DTT in 10 mM Tris buffer, pH 7.5).

    • Incubate the mixture at 37°C for 30 minutes.

3. Deglycosylation (Optional, for MS):

  • Objective: To reduce the heterogeneity of the ADC by removing N-linked glycans, which simplifies the mass spectra.

  • Protocol:

    • To the ADC solution (intact or reduced), add PNGase F.

    • Incubate the mixture according to the enzyme manufacturer's instructions (e.g., 37°C for 1 hour).

B. Hydrophobic Interaction Chromatography (HIC) Protocol

HIC separates ADC species based on their hydrophobicity.

Experimental Workflow for HIC-HPLC DAR Determination

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC-HPLC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample Buffer_Exchange Buffer Exchange ADC_Sample->Buffer_Exchange HIC_Column HIC Column Buffer_Exchange->HIC_Column Gradient_Elution Gradient Elution (High to Low Salt) HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram (Separated DAR Species) UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation DAR_Result Average DAR Value DAR_Calculation->DAR_Result

Caption: Workflow for DAR determination using HIC-HPLC.

Table 1: HIC-HPLC Parameters

ParameterValue
Column Phenyl-5PW or similar HIC column
Mobile Phase A 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0 / Acetonitrile / Isopropanol (80/10/10, v/v/v)
Gradient Linear gradient from 100% A to 100% B over 50 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 20 µg of ADC

Data sourced from multiple references providing typical HIC conditions.

Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram.

DAR = (Σ (%Area_i * i)) / (Σ %Area_i)

Where:

  • %Area_i is the percentage of the peak area for the species with i drugs conjugated.

  • i is the number of drugs conjugated (e.g., 0, 2, 4, 6, 8 for a cysteine-linked ADC).

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

RP-HPLC separates the reduced light and heavy chains of the ADC.

Experimental Workflow for RP-HPLC DAR Determination

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample Reduction Reduction (e.g., DTT) ADC_Sample->Reduction RP_Column Reversed-Phase Column Reduction->RP_Column Gradient_Elution Gradient Elution (Organic Solvent) RP_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram (Separated Chains) UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation DAR_Result Average DAR Value DAR_Calculation->DAR_Result

Caption: Workflow for DAR determination using RP-HPLC.

Table 2: RP-HPLC Parameters

ParameterValue
Column PLRP-S, 1000Å, 2.1 mm ID or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of light and heavy chains (e.g., 20-60% B over 30 minutes)
Flow Rate 0.5 mL/min
Column Temperature 80°C
Detection UV at 280 nm
Injection Volume 2 µL

Parameters are representative and may require optimization.

Data Analysis: The DAR is calculated based on the weighted peak areas of the light and heavy chains and their corresponding drug-loaded forms.

DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100

D. Mass Spectrometry (MS) Protocol

MS provides a direct measurement of the mass of the ADC species, allowing for accurate DAR determination.

Logical Relationship for LC-MS DAR Determination

LCMS_Logic cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC_Sample This compound ADC Sample Optional_Steps Optional: Reduction & Deglycosylation ADC_Sample->Optional_Steps LC_Separation LC Separation (SEC or RP) Optional_Steps->LC_Separation MS_Detection Mass Spectrometry (e.g., Q-TOF) LC_Separation->MS_Detection Raw_Spectrum Raw Mass Spectrum MS_Detection->Raw_Spectrum Deconvolution Deconvolution Raw_Spectrum->Deconvolution Mass_List Deconvoluted Mass List Deconvolution->Mass_List DAR_Calculation DAR Calculation (Based on mass and intensity) Mass_List->DAR_Calculation

Caption: Logical flow for DAR determination by LC-MS.

Table 3: LC-MS Parameters for Intact ADC Analysis

ParameterValue
LC System UPLC/UHPLC system
Column Size-Exclusion (SEC) for native MS or Reversed-Phase (RP) C4 for denatured analysis
Mobile Phase (SEC) 50 mM Ammonium Acetate
Mobile Phase (RP) A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Flow Rate (SEC) Isocratic elution
Flow Rate (RP) Gradient elution
MS System Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI)
Mass Range Optimized for expected m/z range of the ADC

These are general parameters and should be optimized for the specific ADC and instrument.

Data Analysis:

  • The raw mass spectrum, which shows a distribution of charge states, is obtained.

  • The spectrum is deconvoluted to obtain the neutral mass of each ADC species.

  • The average DAR is calculated from the relative abundance of each drug-loaded species.

III. Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison.

Table 4: Example DAR Calculation Summary

MethodAverage DARDAR Distribution (e.g., DAR 0, 2, 4, 6, 8)
HIC 3.85%, 25%, 45%, 20%, 5%
RP-HPLC 3.9Not directly determined for intact ADC
MS 3.854.8%, 25.2%, 44.9%, 20.1%, 5.0%

This table allows for a direct comparison of the results obtained from the different analytical methods, providing a comprehensive characterization of the this compound ADC.

IV. Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. HIC, RP-HPLC, and MS are powerful and complementary techniques for this purpose. The detailed protocols and workflows provided in these application notes will enable researchers, scientists, and drug development professionals to accurately and reproducibly determine the DAR of their ADCs, ensuring the quality and consistency of these complex biotherapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Dbco-peg4-mmaf Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dbco-peg4-mmaf conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antibody-drug conjugate (ADC) preparation, improve efficiency, and ensure high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Drug-to-Antibody Ratio (DAR) consistently low?

A low Drug-to-Antibody Ratio (DAR) is a common issue that can stem from several factors, including suboptimal reaction conditions, reagent quality, and characteristics of the antibody itself.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is sensitive to pH, temperature, and reaction time.[1][2] Generally, higher pH values (pH 7.5-8.5) can increase reaction rates.[1][2] However, the stability of the antibody must be considered, as higher pH can sometimes lead to aggregation.[3]

  • Insufficient Molar Excess: The molar ratio of the this compound payload to the azide-modified antibody is critical. A higher excess of the payload can drive the reaction to completion but may also increase the risk of aggregation and make purification more difficult.

  • Reagent Instability: this compound is unstable in solution and should be freshly prepared immediately before use. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and for a limited time.

  • Steric Hindrance: The location of the azide modification on the antibody can influence conjugation efficiency. If the azide is in a sterically hindered position, the bulky DBCO group may have difficulty accessing it.

  • Incorrect Buffer Composition: Avoid buffers containing azides, as they will compete with the azide-modified antibody for the DBCO group. Some studies show that buffers like HEPES may result in higher reaction rates compared to PBS.

Q2: How can I reduce the aggregation of my ADC during and after conjugation?

Aggregation is a critical issue that can impact the efficacy, safety, and stability of an ADC. It is often caused by the increased hydrophobicity of the ADC after conjugation with the highly hydrophobic MMAF payload.

Possible Causes & Solutions:

  • High Hydrophobicity: The MMAF payload is hydrophobic. Conjugating multiple MMAF molecules to an antibody increases its overall hydrophobicity, promoting self-association and aggregation. The PEG4 linker in the this compound construct helps to increase hydrophilicity, but aggregation can still occur, especially at high DAR values.

  • Unfavorable Buffer Conditions: Suboptimal buffer conditions, such as incorrect pH or low ionic strength, can lead to protein aggregation. The pH of the solution should not be close to the isoelectric point (pI) of the antibody, as this is the point of least aqueous solubility.

  • Use of Organic Co-solvents: While organic co-solvents like DMSO or DMF are necessary to dissolve the this compound payload, high concentrations in the final reaction mixture can denature the antibody and cause aggregation. It is recommended to keep the final concentration of the organic co-solvent below 10% (v/v).

  • Excessive Molar Ratio: A very high molar excess of the hydrophobic linker-drug can lead to non-specific interactions and aggregation.

  • Post-conjugation Purification: Aggregates can form during purification steps. It is crucial to use optimized buffers throughout the purification process. Size-Exclusion Chromatography (SEC) is a key analytical method to monitor and quantify aggregation.

Q3: How do I accurately determine the DAR of my final ADC product?

Accurately measuring the DAR is one of the most important quality assessments for an ADC, as it directly affects both safety and efficacy. Several methods can be used, each with its own advantages and limitations.

Common Analytical Methods:

  • Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis. It separates ADC species based on the number of conjugated drug molecules, as each added payload increases the overall hydrophobicity. HIC provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4) and allows for the calculation of the average DAR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the ADC, confirming the molecular weight of different species and allowing for precise DAR determination. It can also identify different drug-loaded forms on the light and heavy chains.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for detailed DAR analysis and to evaluate the distribution of the payload on the light and heavy chains after reducing the antibody.

  • UV/Vis Spectrophotometry: This is the simplest method but provides only an estimate of the average DAR. It relies on measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and another for the drug) and using the Beer-Lambert law for calculation. This method does not provide information on drug load distribution.

Data & Protocols

Table 1: Effect of Reaction Parameters on Conjugation Efficiency

This table summarizes the expected impact of key reaction parameters on the average DAR and aggregation levels for a typical conjugation of an azide-modified antibody with this compound.

ParameterCondition ACondition BExpected Avg. DARExpected Aggregation (%)
Molar Excess of Payload 5x10x~1.8~2.5
10x15x~3.5~4.8
pH 6.57.5~2.9~3.1
7.58.5~3.6~4.2
Temperature (°C) 4°C (12h)25°C (4h)~3.2~3.5
25°C (4h)37°C (2h)~3.7~5.5
Co-solvent (DMSO, %) 5%10%~3.4~3.8
10%15%~3.5~6.9

Note: These are representative data based on established principles. Actual results will vary depending on the specific antibody and experimental setup.

Protocol 1: Small-Scale Optimization of this compound Conjugation

Objective: To determine the optimal molar excess of this compound for achieving a target DAR with minimal aggregation.

Materials:

  • Azide-functionalized antibody (mAb-azide) at 5-10 mg/mL in azide-free PBS, pH 7.4.

  • This compound.

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification columns (e.g., desalting or SEC columns).

  • Analytical columns (HIC and SEC).

Methodology:

  • Preparation of this compound Stock: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • Set up a series of parallel reactions in microcentrifuge tubes.

    • To each tube, add the mAb-azide solution.

    • Add varying molar equivalents of the this compound stock solution (e.g., 3, 5, 7, and 10 equivalents per antibody). Ensure the final DMSO concentration remains below 10%.

  • Incubation: Incubate the reactions for 4 hours at room temperature (25°C) with gentle mixing.

  • Purification: Purify the resulting ADCs to remove unconjugated payload and other reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Analyze the average DAR and drug distribution for each condition using HIC-HPLC.

    • Assess the percentage of high molecular weight species (aggregates) using SEC-HPLC.

  • Data Analysis: Compare the results from the different molar excess conditions to identify the ratio that provides the desired DAR with the lowest percentage of aggregation.

Visual Guides

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis mAb Azide-Modified Antibody mix Combine Reactants (Control Molar Ratio, DMSO <10%) mAb->mix payload Prepare Fresh This compound in DMSO payload->mix incubate Incubate (e.g., 4h at 25°C) mix->incubate purify Purify ADC (e.g., Desalting Column) incubate->purify hic DAR Analysis (HIC-HPLC) purify->hic sec Aggregation Analysis (SEC-HPLC) purify->sec final_adc Final Characterized ADC hic->final_adc sec->final_adc

Caption: General experimental workflow for this compound conjugation and analysis.

G start Low Conjugation Efficiency / Low DAR q1 Is this compound solution freshly prepared? start->q1 sol1 Prepare fresh payload solution in dry DMSO immediately before use. q1->sol1 No q2 Is molar excess of payload sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase molar excess of payload (e.g., from 5x to 10x). Run titration. q2->sol2 No q3 Are reaction conditions (pH, temp) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Optimize conditions. Try pH 7.5-8.5. Increase time/temp. q3->sol3 No end Further investigation needed: - Antibody quality - Azide labeling efficiency - Steric hindrance q3->end Yes a3_yes Yes a3_no No sol3->q3 G cluster_product Product mAb Antibody-PEG-Azide (mAb-N3) plus + dbco This compound arrow SPAAC Reaction (Strain-Promoted Azide-Alkyne Cycloaddition) No Catalyst Needed adc Antibody-Drug Conjugate (ADC)

References

Technical Support Center: Troubleshooting Low Yield in Dbco-peg4-mmaf Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dbco-peg4-mmaf reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your antibody-drug conjugate (ADC) synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, particularly focusing on overcoming low reaction yields.

Troubleshooting Guide

Low yield in a this compound conjugation reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions and inefficient purification. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Conjugation Detected

If you observe minimal or no formation of your desired ADC, consider the following potential causes and solutions:

Potential Cause Recommended Action
Degraded or Inactive this compound This compound is sensitive to moisture and is unstable in solution.[1][2][3][4] Always prepare solutions fresh before use.[3] Ensure the solid reagent has been stored correctly at -20°C under an inert atmosphere.
Inactive Azide-Modified Antibody Verify the successful introduction of the azide group onto your antibody. Use an analytical method like mass spectrometry to confirm the modification. Ensure that the buffer used for azide modification did not contain primary amines (e.g., Tris) if using an NHS ester-based modification.
Suboptimal Reaction Buffer The pH of the reaction buffer is critical for strain-promoted alkyne-azide cycloaddition (SPAAC). The optimal pH range is generally between 6.5 and 7.5. Avoid buffers containing azides or sulfhydryl-containing components.
Incorrect Molar Ratio of Reactants A molar excess of the this compound reagent is typically required to drive the reaction to completion. A common starting point is a 5 to 10-fold molar excess of the drug-linker over the antibody.
Low Reactant Concentration Dilute reaction mixtures can lead to slow reaction kinetics. Aim for an antibody concentration of at least 1 mg/mL.

Issue 2: Low Drug-to-Antibody Ratio (DAR)

A low average DAR indicates inefficient conjugation. Here are some common reasons and how to address them:

Potential Cause Recommended Action
Insufficient Incubation Time or Temperature SPAAC reactions can be slow. Incubation times of 2-12 hours at room temperature or even overnight at 4°C may be necessary. Increasing the temperature to 37°C can also enhance the reaction rate.
Steric Hindrance The conjugation site on the antibody may be sterically hindered, preventing efficient access for the this compound. If possible, consider alternative azide introduction strategies to target more accessible sites. The PEG4 linker is designed to increase solubility and reduce steric hindrance.
Presence of Quenching Agents Ensure no residual quenching agents from previous steps (e.g., Tris from a buffer exchange) are present in the reaction mixture, as they can interfere with the conjugation.

Issue 3: High Levels of Aggregation

Protein aggregation is a common problem in ADC synthesis and can significantly reduce the yield of monomeric, active ADC.

Potential Cause Recommended Action
Hydrophobic Interactions The MMAF payload is hydrophobic, and a high DAR can lead to aggregation. The PEG4 linker helps to increase the hydrophilicity of the payload. Consider using a longer PEG linker if aggregation persists.
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can influence protein stability. Screen different buffer conditions to find one that minimizes aggregation.
Harsh Reaction or Purification Conditions High temperatures or extreme pH during the reaction or purification steps can induce aggregation. Perform these steps under the mildest conditions possible.

Issue 4: Low Recovery After Purification

Significant loss of product during purification is a common contributor to low overall yield.

Potential Cause Recommended Action
Inappropriate Purification Method The choice of purification method is critical for separating the ADC from unconjugated antibody and free drug-linker. Size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and tangential flow filtration (TFF) are commonly used.
Overly Stringent Purification Parameters Aiming for a very narrow DAR distribution can lead to the exclusion of a significant amount of conjugated material. It may be necessary to accept a slightly broader DAR range to improve the overall yield.
Non-specific Binding to Chromatography Media The ADC may be binding non-specifically to the chromatography resin, leading to poor recovery. Optimize the buffer conditions (e.g., salt concentration for HIC) to minimize these interactions.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for this compound conjugation and a logical approach to troubleshooting low yield.

G Troubleshooting Workflow for Low Yield in this compound Reactions A Start: Azide-Modified Antibody + this compound B Conjugation Reaction (SPAAC) A->B C Crude Reaction Mixture B->C D Purification (e.g., SEC, HIC) C->D E Purified ADC D->E F Characterization (HIC, SEC, MS) E->F G Low Yield F->G Yield < Expected H Check Reagent Quality & Concentration G->H Problem Identification I Optimize Reaction Conditions (pH, Temp, Time, Molar Ratio) G->I Problem Identification J Optimize Purification Protocol G->J Problem Identification K Analyze for Aggregation G->K Problem Identification H->B Iterate I->B Iterate J->D Iterate K->B Iterate K->D Iterate G Logical Troubleshooting Pathway Start Low ADC Yield CheckReagents Verify Reagent Quality (Antibody & this compound) Start->CheckReagents ReagentOK Reagents OK? CheckReagents->ReagentOK CheckReaction Evaluate Reaction Conditions (pH, Temp, Time, Ratio) ReactionOK Reaction Optimized? CheckReaction->ReactionOK CheckPurification Assess Purification Method (Recovery & Purity) PurificationOK Purification Optimized? CheckPurification->PurificationOK CheckAggregation Analyze for Aggregates (SEC) AggregationLow Aggregation Low? CheckAggregation->AggregationLow ReagentOK->CheckReaction Yes ReplaceReagents Replace/Re-evaluate Reagents ReagentOK->ReplaceReagents No ReactionOK->CheckPurification Yes OptimizeReaction Optimize Reaction ReactionOK->OptimizeReaction No PurificationOK->CheckAggregation Yes OptimizePurification Optimize Purification PurificationOK->OptimizePurification No Success Improved Yield AggregationLow->Success Yes AddressAggregation Modify Conditions to Reduce Aggregation AggregationLow->AddressAggregation No ReplaceReagents->CheckReagents OptimizeReaction->CheckReaction OptimizePurification->CheckPurification AddressAggregation->CheckReaction

References

Technical Support Center: Optimizing Reaction Conditions for DBCO-PEG4-MMAF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for DBCO-PEG4-MMAF. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a pre-formed drug-linker conjugate. It comprises three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent bonding to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1]

  • PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances the solubility and stability of the conjugate.[2]

  • MMAF (Monomethyl Auristatin F): A potent anti-tubulin agent that inhibits cell division, making it a powerful cytotoxic payload for Antibody-Drug Conjugates (ADCs).[2]

Its primary application is in the development of ADCs, where it is conjugated to an azide-modified monoclonal antibody that targets a specific antigen on cancer cells.

Q2: What is the mechanism of the conjugation reaction between this compound and an azide-modified antibody?

A2: The conjugation reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react efficiently with an azide group on the antibody without the need for a copper catalyst. This reaction forms a stable triazole linkage, covalently attaching the drug-linker to the antibody. This bioorthogonal reaction is highly specific and can be performed in aqueous buffers under mild conditions, making it suitable for use with sensitive biomolecules like antibodies.[3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is unstable in solution and should be freshly prepared for each experiment.[1] For long-term storage, it is recommended to store the solid compound at -20°C. DBCO reagents can be sensitive to moisture and oxidation, so it is advisable to handle them in a dry environment and to use freshly prepared solutions.

Q4: What are the critical parameters to consider when optimizing the conjugation reaction?

A4: The key parameters to optimize for a successful conjugation reaction are:

  • pH: The reaction rate is influenced by the pH of the buffer.

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Molar Ratio: The stoichiometry of this compound to the azide-modified antibody is crucial for achieving the desired drug-to-antibody ratio (DAR).

  • Reaction Time: The incubation time required for the reaction to reach completion.

  • Co-solvents: The use of organic co-solvents to aid in the solubility of this compound.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient reaction kineticsOptimize the reaction buffer and pH. Studies suggest that HEPES buffer can result in higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also increase the reaction rate. Increase the reaction temperature to room temperature (25°C) or 37°C.
Steric hindranceIf the azide group on the antibody is not easily accessible, consider using a linker with a longer PEG chain on the antibody side to reduce steric hindrance.
Degradation of this compoundEnsure proper storage of the reagent at -20°C, protected from light and moisture. Always prepare fresh solutions before each experiment.
Precipitation during reaction Poor solubility of this compoundDissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction buffer.
Protein denaturationKeep the final concentration of the organic co-solvent (e.g., DMSO) below 10-20% to avoid denaturation and precipitation of the antibody.
Aggregation of the conjugateThe hydrophobic nature of the DBCO and MMAF moieties can lead to aggregation. Ensure adequate mixing and consider purification methods like size-exclusion chromatography (SEC) to remove aggregates.
Inconsistent Drug-to-Antibody Ratio (DAR) Inaccurate quantification of reactantsPrecisely determine the concentration of the azide-modified antibody and the this compound stock solution.
Variability in reaction conditionsEnsure consistent buffer composition, pH, temperature, and reaction time across different batches.
Incomplete reactionIncrease the reaction time or the molar excess of this compound to drive the reaction to completion. Monitor the reaction progress using appropriate analytical techniques.

Quantitative Data Summary

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
HEPES7.00.55 - 1.22
Borate10.01.18
DMEM~7.40.59 - 0.97
MES6.00.86
PBS7.00.32 - 0.85
RPMI~7.40.27 - 0.77

Table 2: Recommended Reaction Parameters for DBCO-Azide Conjugation

ParameterRecommended ConditionNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The optimal ratio should be determined empirically for each specific antibody and desired DAR. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures increase the reaction rate. For sensitive antibodies, the reaction can be performed at 4°C for a longer duration.
Reaction Time 4-12 hours at room temperatureLonger incubation times (up to 48 hours) may be necessary to maximize the yield, especially at lower temperatures or concentrations.
Co-solvent (e.g., DMSO) < 20% of total reaction volumeUse the minimum amount necessary to dissolve the this compound.
Buffer HEPES, PBS (azide-free)Avoid buffers containing primary amines (e.g., Tris) as they can react with some DBCO reagents if they contain an NHS ester.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol outlines the general steps for conjugating an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., HEPES, pH 7.5).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation:

    • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.

    • Ensure the buffer is free of any interfering substances like sodium azide.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A 2-4 fold molar excess is a common starting point.

    • Gently mix the reaction mixture. The final concentration of DMSO should ideally be kept below 10% to prevent antibody denaturation.

    • Incubate the reaction at room temperature (25°C) or 37°C for 4-12 hours. The reaction can also be performed at 4°C overnight.

  • Purification of the ADC:

    • After the incubation is complete, purify the resulting ADC to remove unreacted this compound and any aggregates.

    • Size-exclusion chromatography (SEC) is a commonly used method for this purification.

  • Characterization of the ADC:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

    • Common analytical techniques include Hydrophobic Interaction Chromatography (HIC-HPLC) and Mass Spectrometry.

Protocol 2: Characterization of the ADC by HIC-HPLC

This protocol provides a general method for determining the drug-to-antibody ratio (DAR) of the purified ADC using HIC-HPLC.

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 75% 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 15 minutes) at a flow rate of 0.8 mL/min.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species having longer retention times.

    • Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody_prep Azide-Modified Antibody Preparation conjugation SPAAC Reaction (DBCO + Azide) antibody_prep->conjugation dbco_prep This compound Stock Solution dbco_prep->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (HIC-HPLC, MS) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide start Low Conjugation Yield? check_kinetics Are reaction kinetics optimal? start->check_kinetics Yes check_reagents Are reagents fresh and properly stored? start->check_reagents No check_conditions Review Reaction Conditions: - pH (7.5-8.5) - Temp (25-37°C) - Molar Ratio (excess DBCO) check_kinetics->check_conditions No check_steric Is steric hindrance a possibility? check_kinetics->check_steric Yes prepare_fresh Prepare fresh this compound and antibody solutions check_reagents->prepare_fresh No success Successful Conjugation check_reagents->success Yes optimize_buffer Optimize Buffer: - Use HEPES instead of PBS check_conditions->optimize_buffer increase_time_temp Increase reaction time and/or temperature optimize_buffer->increase_time_temp increase_time_temp->success prepare_fresh->success longer_linker Consider longer PEG linker on the antibody check_steric->longer_linker Yes check_steric->success No longer_linker->success

Caption: Troubleshooting logic for low conjugation yield.

mmaf_moa adc ADC binds to Target Antigen internalization Internalization via Endocytosis adc->internalization lysosome Trafficking to Lysosome internalization->lysosome release Proteolytic Cleavage of Antibody lysosome->release mmaf_release Release of Active MMAF release->mmaf_release tubulin MMAF binds to Tubulin mmaf_release->tubulin disruption Disruption of Microtubule Dynamics tubulin->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: MMAF mechanism of action in a target cell.

References

Technical Support Center: Copper-Free Click Chemistry with DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-free click chemistry utilizing dibenzocyclooctyne (DBCO) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about copper-free click chemistry with DBCO.

Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]

Q2: What are the recommended reaction temperature and duration?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with DBCO click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.

Q4: Can I use buffers containing sodium azide?

A4: No, it is critical to avoid buffers containing sodium azide, as the free azide will compete with your azide-functionalized molecule for the reaction with DBCO, thereby inhibiting your desired conjugation.

Q5: How can I monitor the progress of my DBCO click reaction?

A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction progress by observing the decrease in this absorbance over time as the DBCO is consumed.

Q6: How stable are DBCO reagents?

A6: DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters). For instance, a DBCO-modified antibody may lose about 3-5% of its reactivity over 4 weeks when stored at 4°C or -20°C. For long-term storage, it is advisable to avoid buffers containing thiols or azides. DBCO can also undergo rearrangement under strongly acidic conditions, such as during peptide cleavage from a resin with high concentrations of trifluoroacetic acid (TFA).

Troubleshooting Guide

This guide addresses common issues encountered during copper-free click chemistry experiments with DBCO.

Low or No Product Yield
Potential Cause Recommended Solution
Degraded Reagents Use fresh DBCO and azide reagents. For moisture-sensitive reagents like DBCO-NHS esters, allow the vial to come to room temperature before opening to prevent condensation. Store reagents as recommended by the manufacturer, typically at -20°C or below, and avoid repeated freeze-thaw cycles.
Suboptimal Molar Ratio Empirically determine the optimal molar excess of one reactant over the other. A 1.5 to 10-fold excess can improve efficiency. If one component is particularly precious, use the other in excess.
Insufficient Reaction Time or Temperature Increase the incubation time (up to 48 hours) or the temperature (up to 37°C) to facilitate the reaction. For sensitive biomolecules, a longer incubation at a lower temperature (e.g., overnight at 4°C) is recommended.
Poor Solubility of Reagents If a reagent is not fully soluble in the reaction buffer, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low enough to not affect the stability of your biomolecules.
Presence of Competing Reagents Ensure that your buffers are free of azides, which directly compete with your azide-labeled molecule. Also, be aware of potential side reactions with thiols, although the reaction with azides is significantly faster.
Steric Hindrance If you are conjugating large molecules, steric hindrance may be a factor. Consider using DBCO reagents with longer PEG linkers to increase the distance between the reactive moiety and the molecule.
Inefficient Purification Use an appropriate purification method such as size exclusion chromatography, dialysis, or HPLC to remove unreacted reagents, which might interfere with the detection of your product.
Experimental Workflows and Diagrams

General Experimental Workflow for DBCO-Azide Ligation

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_dbco Prepare DBCO Solution mix Mix DBCO and Azide Solutions prep_dbco->mix prep_azide Prepare Azide Solution prep_azide->mix incubate Incubate (e.g., 4-12h at RT or overnight at 4°C) mix->incubate monitor Optional: Monitor Reaction by UV-Vis (310 nm) incubate->monitor purify Purify Conjugate (e.g., SEC, HPLC, Dialysis) incubate->purify monitor->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for a copper-free click chemistry reaction between a DBCO- and an azide-containing molecule.

Troubleshooting Decision Tree for Low Yield

G start Low/No Product Yield check_reagents Are reagents fresh and stored correctly? start->check_reagents use_fresh Use fresh reagents check_reagents->use_fresh No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes use_fresh->check_conditions optimize_conditions Optimize molar ratio, time, and temperature check_conditions->optimize_conditions No check_buffers Are buffers free of competing substances (e.g., NaN3)? check_conditions->check_buffers Yes optimize_conditions->check_buffers use_correct_buffer Use appropriate, azide-free buffers check_buffers->use_correct_buffer No check_solubility Are reagents fully dissolved? check_buffers->check_solubility Yes use_correct_buffer->check_solubility improve_solubility Use co-solvents (e.g., DMSO) or reagents with PEG linkers check_solubility->improve_solubility No end Successful Conjugation check_solubility->end Yes improve_solubility->end

Caption: A decision tree to troubleshoot low-yield DBCO-azide click reactions.

Experimental Protocols

Protocol 1: General Protein-Small Molecule Conjugation

This protocol provides a starting point for conjugating a DBCO-functionalized small molecule to an azide-functionalized protein.

Materials:

  • Azide-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized small molecule.

  • Water-miscible organic solvent (e.g., DMSO or DMF).

  • Purification system (e.g., size exclusion chromatography column).

Procedure:

  • Prepare the Protein Solution: Ensure the azide-functionalized protein is at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer. If necessary, perform a buffer exchange.

  • Prepare the DBCO Reagent Stock Solution: Dissolve the DBCO-functionalized small molecule in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Initiate the Reaction: Add the desired molar excess (e.g., 1.5 to 10 equivalents) of the DBCO stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 20% to prevent protein precipitation.

  • Incubate: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.

  • Purification: Remove the unreacted small molecule and any byproducts by size exclusion chromatography, dialysis, or another suitable method.

  • Characterization: Characterize the purified conjugate. The degree of labeling can often be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO).

Protocol 2: Labeling a Protein with a DBCO-NHS Ester

This protocol describes the first step of a two-step conjugation: labeling a protein with DBCO using a DBCO-NHS ester.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-NHS ester.

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Prepare the DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to the protein solution. The exact excess depends on the protein concentration.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction (Optional): To quench the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the DBCO-labeled Protein: Remove the unreacted DBCO-NHS ester using a spin desalting column or dialysis. The DBCO-labeled protein is now ready for the subsequent click reaction with an azide-functionalized molecule.

References

Technical Support Center: Purification of DBCO-PEG4-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of unconjugated DBCO-PEG4-MMAF from your antibody-drug conjugate (ADC) preparations.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in removing unconjugated this compound?

A1: The primary challenges stem from the physicochemical properties of both the ADC and the unconjugated linker-payload. The this compound can exhibit hydrophobicity, potentially leading to non-specific binding and aggregation.[1][2] Furthermore, achieving the high levels of purity required for therapeutic applications (often >99.8% removal of free payload) necessitates optimized and robust purification methods.[3]

Q2: Which purification methods are most effective for removing unconjugated this compound?

A2: Several methods are effective, with the choice depending on the scale of your experiment, the specific characteristics of your ADC, and the desired final purity. The most commonly employed techniques are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[4][]

Q3: How does the hydrophobicity of the MMAF payload impact purification?

A3: The hydrophobicity of the MMAF payload can increase the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DAR). This can complicate purification by HIC, where the separation is based on hydrophobicity, and may also lead to product loss. Careful optimization of buffer conditions is crucial to maintain ADC stability and achieve efficient separation.

Q4: What level of unconjugated this compound is considered acceptable in a final ADC product?

A4: While specific limits depend on the therapeutic application and regulatory requirements, the goal is to reduce the free linker-payload to the lowest detectable levels. For preclinical and clinical applications, this often means achieving greater than 99.8% removal.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of your this compound ADC.

Issue 1: High Levels of Unconjugated this compound Detected Post-Purification
Potential Cause Recommended Solution
Inefficient Diafiltration (TFF) Increase the number of diavolumes. A typical process involves 5-10 diavolumes. Optimize the transmembrane pressure (TMP) and cross-flow rate to maximize clearance without causing product aggregation.
Poor Resolution (SEC) Ensure the column is properly packed and equilibrated. Optimize the mobile phase composition and flow rate. Consider using a column with a smaller pore size for better separation of the small molecule from the large ADC.
Co-elution with ADC (HIC) Adjust the salt concentration in the binding and elution buffers. A shallower gradient during elution can improve resolution. Screen different HIC resins with varying levels of hydrophobicity to find one that provides optimal separation.
Non-specific Binding For HIC, adding a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase can sometimes reduce non-specific binding, but must be used cautiously to avoid ADC denaturation.
Issue 2: ADC Aggregation During or After Purification
Potential Cause Recommended Solution
High Local Concentration During TFF, avoid over-concentrating the ADC. For chromatography, load a lower concentration of the ADC onto the column.
Inappropriate Buffer Conditions Screen different buffer pH and excipients to find conditions that maximize ADC stability. The addition of stabilizing agents like arginine or polysorbate may be beneficial.
Hydrophobic Interactions This is a common issue, particularly with HIC. Use the lowest possible salt concentration that still allows for binding to the HIC resin. A rapid elution with a steep gradient can sometimes minimize the time the ADC is exposed to conditions that promote aggregation.

Quantitative Data Summary

The following table summarizes typical performance metrics for common purification methods used to remove unconjugated small molecules from ADCs.

Purification Method Typical Removal Efficiency of Free Payload Advantages Considerations
Tangential Flow Filtration (TFF) >99.8%Scalable, rapid, and effective for buffer exchange and removal of small molecules.Requires careful optimization of membrane type, TMP, and cross-flow rate to prevent aggregation and product loss.
Size Exclusion Chromatography (SEC) High efficiency, capable of baseline separation.Good for separating molecules based on size, effective for removing small molecule impurities.Can be time-consuming and may have limitations in loading capacity for large-scale production.
Hydrophobic Interaction Chromatography (HIC) Can effectively separate based on hydrophobicity, removing unconjugated payload and resolving different DAR species.Allows for purification based on the hydrophobicity of the ADC.The hydrophobic nature of the MMAF payload can lead to strong binding and potential aggregation. Requires careful optimization of salt concentrations and gradients.

Experimental Protocols

Protocol 1: Removal of Unconjugated this compound using Tangential Flow Filtration (TFF)
  • System Preparation:

    • Select a TFF cassette with a molecular weight cut-off (MWCO) of 30 kDa.

    • Sanitize and equilibrate the TFF system with the diafiltration buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Diafiltration:

    • Dilute the crude ADC conjugation mixture with the diafiltration buffer to a concentration of 5-10 mg/mL.

    • Perform diafiltration for 7-10 diavolumes at a constant volume.

    • Maintain a transmembrane pressure (TMP) of 15-25 psi and a cross-flow rate appropriate for your system.

  • Concentration and Recovery:

    • After diafiltration, concentrate the ADC to the desired final concentration.

    • Recover the purified ADC from the system.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate a size exclusion column (e.g., Superdex 200 or equivalent) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a flow rate of 1 mL/min.

  • Sample Injection:

    • Inject the ADC sample onto the column. The loading volume should not exceed 2% of the total column volume.

  • Elution and Fraction Collection:

    • Monitor the elution profile at 280 nm.

    • The ADC will elute in the initial high molecular weight peak, while the unconjugated this compound will elute as a later, low molecular weight peak.

    • Collect the fractions corresponding to the purified ADC monomer.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_analysis Analysis Crude ADC Mixture Crude ADC Mixture Purification Method Purification Method Crude ADC Mixture->Purification Method TFF TFF Purification Method->TFF Option 1 SEC SEC Purification Method->SEC Option 2 HIC HIC Purification Method->HIC Option 3 Purified ADC Purified ADC TFF->Purified ADC Unconjugated this compound Unconjugated this compound TFF->Unconjugated this compound SEC->Purified ADC SEC->Unconjugated this compound HIC->Purified ADC HIC->Unconjugated this compound

Caption: Experimental workflow for ADC purification.

troubleshooting_logic Start Start High Free Payload High Free Payload Start->High Free Payload Issue ADC Aggregation ADC Aggregation Start->ADC Aggregation Issue Optimize TFF Optimize TFF High Free Payload->Optimize TFF Optimize SEC Optimize SEC High Free Payload->Optimize SEC Optimize HIC Optimize HIC High Free Payload->Optimize HIC Modify Buffer Modify Buffer ADC Aggregation->Modify Buffer Adjust Concentration Adjust Concentration ADC Aggregation->Adjust Concentration Successful Purification Successful Purification Optimize TFF->Successful Purification Optimize SEC->Successful Purification Optimize HIC->Successful Purification Modify Buffer->Successful Purification Adjust Concentration->Successful Purification

Caption: Troubleshooting logic for ADC purification issues.

References

Technical Support Center: Scaling Up DBCO-PEG4-MMAF Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up DBCO-PEG4-MMAF antibody-drug conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale experiments to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound conjugation?

A1: Scaling up ADC production introduces several complexities. Key challenges include:

  • Process Variation: Results achieved at a small scale may not be directly reproducible at larger scales due to changes in equipment, mixing dynamics, and addition rates.[1]

  • Product Aggregation: The hydrophobic nature of the MMAF payload significantly increases the risk of protein aggregation during conjugation and storage, which can reduce potency and increase immunogenicity.[2][3][4]

  • Maintaining Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the ADC's efficacy and safety.[] Over- or under-conjugation can negatively impact performance.

  • Purification and Purity: Removing unreacted this compound, solvents, and aggregates from the final product is a significant hurdle.

  • Handling and Containment: MMAF is a highly potent cytotoxic agent, requiring specialized facilities with proper engineering controls and containment to ensure operator safety.

Q2: Why is aggregation a major concern with MMAF-based ADCs?

A2: Aggregation is a critical issue primarily because the MMAF payload is hydrophobic. When conjugated to the antibody's surface, these hydrophobic patches can interact with each other, causing the ADC molecules to cluster together. This process can be exacerbated by manufacturing conditions such as the use of organic co-solvents (needed to dissolve the payload-linker), unfavorable buffer pH, and high protein concentrations. Aggregates must be removed as they can be immunogenic and reduce the efficacy of the therapeutic.

Q3: What is strain-promoted alkyne-azide cycloaddition (SPAAC) and why is it used for this conjugation?

A3: Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of "click chemistry" used to link the DBCO group on the linker to an azide group previously installed on the antibody. This reaction is highly favored in bioconjugation because it is bio-orthogonal (doesn't interfere with native biological functional groups), can be performed in aqueous buffers under mild conditions (room temperature and neutral pH), and does not require a cytotoxic copper catalyst. This leads to a stable triazole linkage with high efficiency.

Troubleshooting Guide

Category 1: Low Conjugation Efficiency & Inconsistent DAR

Q: My average Drug-to-Antibody Ratio (DAR) is lower than expected after scaling up. What are the potential causes?

A: A low DAR is a common issue that can stem from several factors during the conjugation process. Potential causes include:

  • Suboptimal Reaction Conditions: Parameters like pH, temperature, and reaction time that worked at a small scale may not be optimal for larger volumes. The kinetics of the SPAAC reaction are known to be sensitive to buffer type and pH.

  • Poor Reagent Solubility/Quality: The this compound linker-payload is hydrophobic and may have poor solubility in aqueous buffers. Incomplete dissolution or degradation of the reagent can lead to lower reactivity.

  • Inaccurate Molar Ratios: Errors in calculating the molar excess of the this compound linker to the azide-modified antibody can directly impact the final DAR.

  • Inefficient Mixing: In larger vessels, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.

Q: How can I improve my conjugation efficiency and achieve a consistent DAR?

A: To improve efficiency, a systematic optimization of reaction parameters is recommended.

Table 1: Parameters for Conjugation Optimization
ParameterRecommendation / Range to TestRationale
Molar Ratio 5 to 20-fold molar excess of this compound over the antibody.A higher excess can drive the reaction to completion, but too much can increase aggregation and complicate purification.
pH Screen buffers from pH 6.5 to 7.5.SPAAC reaction rates are pH-dependent; higher pH values generally increase rates, but antibody stability must be considered.
Temperature Test reactions at 4°C vs. room temperature (20-25°C).Higher temperatures can increase reaction rates but may also promote aggregation or degradation.
Reaction Time Monitor reaction progress at multiple time points (e.g., 1, 4, 8, 12 hours).Allows for determination of the optimal time to achieve the target DAR without significant side reactions.
Co-solvent Use minimal amounts (e.g., <10%) of a compatible organic solvent like DMSO to aid payload solubility.MMAF has limited aqueous solubility. A co-solvent ensures it remains in solution to react.
Category 2: Product Aggregation

Q: I'm observing a significant increase in high molecular weight (HMW) species after conjugation. What is causing this and how can I prevent it?

A: Increased aggregation is primarily caused by the increased surface hydrophobicity of the antibody after conjugation with the MMAF payload. Several factors during the scale-up process can promote this:

  • Hydrophobic Interactions: The conjugated MMAF molecules create hydrophobic patches that attract each other, leading to aggregation.

  • Use of Organic Solvents: Solvents like DMSO, used to dissolve the this compound, can partially denature the antibody, exposing hydrophobic cores and promoting aggregation.

  • Suboptimal Buffer Conditions: If the conjugation buffer pH is near the antibody's isoelectric point, its solubility decreases, increasing the tendency to aggregate.

  • High Protein Concentration: Higher concentrations used in manufacturing to improve efficiency also increase the probability of intermolecular interactions.

Mitigation Strategies:

  • Optimize Formulation: Screen different buffer systems and pH ranges that maximize antibody stability.

  • Include Excipients: Add stabilizing excipients (e.g., polysorbates, sugars, or amino acids) to the conjugation and formulation buffers to reduce aggregation.

  • Minimize Co-Solvent: Use the lowest possible concentration of organic co-solvent required to dissolve the payload-linker.

  • Immobilization: Consider advanced techniques like immobilizing the antibody on a solid support during conjugation. This physically separates the antibodies, preventing them from aggregating.

Category 3: Purification Challenges

Q: How can I effectively remove unreacted (free) this compound payload from my final ADC product at a large scale?

A: Removing cytotoxic free drug is critical for the safety of the ADC. At scale, Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF), is the most common method.

  • Tangential Flow Filtration (TFF): This technique separates molecules based on size. The large ADC is retained by a membrane while the smaller, unreacted this compound and solvents pass through. The process involves continuously washing the ADC solution with fresh buffer (diafiltration) to remove impurities. Optimization of membrane pore size and buffer exchange volumes is crucial for efficient removal.

  • Chromatography: In some cases, chromatography methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are used as polishing steps to remove residual free drug and other impurities.

Q: My final product has a broad DAR distribution and a high percentage of aggregates. What purification strategies can I use?

A: Achieving a homogenous product is a common challenge. While TFF is excellent for removing small molecules, it does not separate different DAR species or remove aggregates effectively. For this, chromatography is required.

Table 2: Purification Methods for ADC Heterogeneity
MethodPrincipleApplication
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity. ADCs with higher DAR are more hydrophobic and bind more tightly to the column.Excellent for separating different DAR species (DAR=0, 2, 4, etc.) and resolving some aggregates.
Ion-Exchange Chromatography (IEX) Separates molecules based on surface charge. Cation-exchange is often used.Can be effective in removing aggregates, which may have different charge properties than the desired monomeric ADC.
Size Exclusion Chromatography (SEC) Separates molecules based on size. Larger molecules (aggregates) elute first.The gold standard for quantifying and removing aggregates, but often has lower capacity, making it challenging for large-scale manufacturing.

Experimental Protocols

General Protocol for this compound Conjugation (Bench Scale)

This protocol provides a general workflow. Optimization of specific parameters like molar ratios, concentrations, and incubation times is essential.

  • Antibody Preparation:

    • Prepare the azide-functionalized antibody in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 5-10 mg/mL. Ensure the buffer is free of sodium azide, as it will react with the DBCO group.

  • Payload-Linker Preparation:

    • Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Warm gently (37°C) or sonicate if necessary to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 10 equivalents). Add the DMSO stock dropwise while gently stirring to prevent localized precipitation.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10%.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Remove unreacted this compound and DMSO using a desalting column (for small scale) or TFF (for larger scale) by exchanging the reaction buffer with a final formulation buffer.

  • Characterization:

    • Analyze the purified ADC to determine the average DAR and percentage of aggregates. The primary methods are HIC for DAR analysis and SEC for aggregate analysis.

Visualizations

Diagrams of Workflows and Challenges

ADC_Workflow cluster_prep Preparation cluster_react Conjugation cluster_purify Purification cluster_analysis Analysis & Formulation mAb Azide-Modified Antibody conjugation SPAAC Reaction (Large Scale Bioreactor) mAb->conjugation linker This compound in DMSO linker->conjugation tff TFF / Diafiltration (Remove Free Drug) conjugation->tff Crude ADC chrom Chromatography (HIC/IEX) (DAR & Aggregate Removal) tff->chrom analysis QC Analytics (SEC, HIC, MS) chrom->analysis Purified ADC formulation Final Formulation & Sterile Filtration analysis->formulation

Caption: High-level workflow for the scale-up of ADC manufacturing.

Low_DAR_Troubleshooting start Low DAR Observed check_reagents Verify Reagent Quality & Concentration start->check_reagents check_solubility Is this compound fully dissolved? check_reagents->check_solubility Yes reagent_ok Re-run with fresh/validated reagents check_reagents->reagent_ok No check_conditions Review Reaction Conditions check_solubility->check_conditions Yes sol_ok Optimize co-solvent % or pre-warm solution check_solubility->sol_ok No cond_ok Optimize pH, temp, molar ratio, time check_conditions->cond_ok

Caption: Decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR).

Aggregation_Causes center ADC Aggregation cause1 Payload Hydrophobicity (MMAF) center->cause1 cause2 High Protein Concentration center->cause2 cause3 Organic Co-solvents (e.g., DMSO) center->cause3 cause4 Suboptimal Buffer (pH, Ionic Strength) center->cause4

Caption: Key factors contributing to ADC aggregation during manufacturing.

References

Technical Support Center: DBCO-PEG4-MMAF Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using DBCO-PEG4-MMAF in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Below you will find frequently asked questions and troubleshooting guides to address common issues related to buffer pH and other reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the DBCO-azide (SPAAC) reaction?

A1: The SPAAC reaction is robust and generally proceeds over a wide pH range, typically from pH 4 to 12.[1] However, for bioconjugation applications involving sensitive molecules like antibodies or proteins, a more controlled pH range of 7.0 to 9.0 is recommended to maintain the stability and integrity of the biomolecule.[1][2][3] A neutral pH of 7.2-7.5 is often a safe and effective starting point.[4] Some studies indicate that a slightly alkaline pH (7.5–8.5) may increase the reaction rate.

Q2: Can the choice of buffer affect my this compound conjugation?

A2: Yes, the buffer system can significantly impact the reaction kinetics. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) if you are performing an upstream reaction involving NHS esters, as they will compete for the reagent. Additionally, ensure your buffers are free of sodium azide, as it will directly react with the DBCO group, inhibiting your desired conjugation.

Q3: How stable is the DBCO group at different pH values?

A3: The DBCO group is generally stable under the conditions typically used for bioconjugation. However, it can be sensitive to highly acidic conditions, which may cause rearrangement. One study noted that under specific intracellular conditions, DBCO showed unexpected degradation at neutral pH, while being more stable at an acidic pH of 5.0. For standard conjugation protocols, maintaining a pH between 6.5 and 8.5 is advisable.

Q4: What is the stability of the MMAF payload, and how does pH affect it?

A4: MMAF is a highly potent molecule that can be unstable in solution; using freshly prepared solutions is recommended. The stability of the entire antibody-drug conjugate (ADC) can be influenced by the pH and ionic strength of the formulation buffer, which can sometimes lead to aggregation. While MMAF is generally stable in plasma, it is crucial to handle it carefully and use it promptly after reconstitution.

Q5: What are the recommended storage conditions for this compound?

A5: While specific storage conditions should be obtained from the supplier, reagents like this are typically stored at -20°C or -80°C, protected from light and moisture to prevent degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation of this compound to an azide-modified molecule.

Problem: Low or No Conjugation Yield

Possible Cause Recommended Solution
Suboptimal pH The reaction pH is outside the optimal range, slowing kinetics. Perform a pH optimization screen by setting up small-scale reactions in buffers with pH values from 6.5 to 8.5.
Inefficient Buffer System Phosphate-buffered saline (PBS) can sometimes result in slower reaction rates. Switch to a HEPES buffer at a similar pH, which has been shown to accelerate SPAAC reactions.
Degraded Reactants The this compound or the azide-modified molecule has degraded due to improper storage or handling. Ensure reactants are stored correctly, protected from light and moisture. Prepare fresh solutions before each experiment.
Low Reactant Concentration SPAAC reactions are concentration-dependent. Increase the concentration of one or both reactants if possible.
Low Temperature The reaction is too slow at the current temperature. While the reaction proceeds at 4°C, incubating at room temperature (~25°C) or 37°C can significantly increase the rate.
Presence of Competing Azides The reaction buffer (e.g., from a stock solution) contains sodium azide. This will consume the DBCO reagent. Use azide-free buffers for the conjugation step.

Problem: Observation of Multiple or Unexpected Products

Possible Cause Recommended Solution
Side Reactions with Thiols If your biomolecule (e.g., antibody) contains free sulfhydryl groups (cysteines), they may undergo a side reaction with the strained alkyne of the DBCO. Consider capping free thiols with an alkylating agent like iodoacetamide (IAM) prior to the SPAAC reaction if they are not the intended target.
Impure Starting Materials One or both of the starting materials are not pure, leading to multiple product peaks in analysis. Confirm the purity of your this compound and azide-modified molecule using appropriate analytical methods like HPLC or mass spectrometry.
Payload Instability The MMAF payload or the linker may be degrading under the reaction conditions. Minimize reaction time and temperature where possible. Ensure the pH is within the optimal range to avoid harsh conditions.

Data Presentation

Table 1: Effect of pH and Buffer on SPAAC Reaction Rates

This table summarizes findings on how pH and buffer composition can influence the kinetics of the DBCO-azide reaction. Rate constants are generalized from published data for comparison.

Buffer SystempHRelative Reaction RateKey Considerations
PBS7.4BaselineCommonly used but may be slower than other systems.
HEPES7.4Higher Often results in faster kinetics compared to PBS.
Borate Buffer8.5HigherGenerally, higher pH values can increase reaction rates.
MES6.0LowerAcidic pH can slow the reaction rate.

Data summarized from a study using sulfo-DBCO and model azides.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an Azide-Modified Antibody
  • Antibody Preparation :

    • Ensure your azide-modified antibody is in an appropriate, azide-free buffer (e.g., PBS or HEPES, pH 7.5).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • This compound Preparation :

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Reconstitute the this compound in a suitable organic solvent like anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction :

    • Add a 3- to 10-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% to avoid protein precipitation.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For faster reactions, incubation at 37°C for 1-4 hours can be tested.

  • Purification :

    • Remove excess, unreacted this compound using a standard method for antibody purification, such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization :

    • Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using methods like Hydrophobic Interaction Chromatography (HIC), RP-HPLC, or mass spectrometry.

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A Prepare Azide-Modified Biomolecule (e.g., Antibody) in Reaction Buffer (pH 7.5) C Add Molar Excess of This compound to Biomolecule A->C B Reconstitute this compound in Anhydrous DMSO B->C D Incubate at RT (4-12h) or 4°C (Overnight) C->D E Purify Conjugate via Size-Exclusion Chromatography D->E F Characterize Final ADC (e.g., HIC, Mass Spec) E->F

Caption: General experimental workflow for this compound conjugation.

G Start Low Conjugation Yield Observed CheckReactants 1. Check Reactant Integrity - Stored correctly? - Freshly prepared? Start->CheckReactants CheckBuffer 2. Verify Buffer Composition - Is it amine-free (no Tris)? - Is it azide-free? CheckReactants->CheckBuffer Reactants OK OptimizepH 3. Optimize Reaction pH - Screen pH 6.5 to 8.5 CheckBuffer->OptimizepH Buffer OK SwitchBuffer 4. Switch Buffer System - Change PBS to HEPES OptimizepH->SwitchBuffer No Improvement Success Yield Improved OptimizepH->Success Yield Improved IncreaseTemp 5. Increase Temperature/Time - Incubate at 25°C or 37°C - Extend reaction time SwitchBuffer->IncreaseTemp No Improvement SwitchBuffer->Success Yield Improved IncreaseTemp->Success Yield Improved

Caption: Troubleshooting guide for low yield in SPAAC reactions.

References

Validation & Comparative

A Comparative Guide to ADC Linkers: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. Its design dictates the stability, efficacy, and toxicity profile of the entire therapeutic. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data from in vitro and in vivo studies, to inform the rational design of next-generation ADCs.

Mechanisms of Action: Cleavable vs. Non-Cleavable Linkers

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their payload release mechanism.[1]

Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2][3] This controlled release can be initiated by enzymes, acidic pH, or a high concentration of reducing agents.[4] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[3]

Non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload from these linkers depends on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell. However, the released payload-linker-amino acid complex is often charged and membrane-impermeable, which can limit the bystander effect.

ADC_Linker_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cancer Cell ADC_cleavable->Internalization_c Lysosome_c Trafficking to Lysosome/Endosome Internalization_c->Lysosome_c Trigger Specific Trigger (e.g., Low pH, Enzymes) Lysosome_c->Trigger PayloadRelease_c Payload Release Trigger->PayloadRelease_c BystanderEffect Bystander Killing of Neighboring Cells PayloadRelease_c->BystanderEffect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cancer Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation PayloadRelease_nc Payload-Linker-Amino Acid Release Degradation->PayloadRelease_nc

Mechanisms of payload release for cleavable and non-cleavable ADC linkers.

Comparative Performance Data

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cell lines. Lower IC50 values indicate higher potency.

Linker TypePayloadCancer Cell LineIC50 (pM)Reference
β-galactosidase-cleavableMMAEHER2+8.8
Val-Cit (Cleavable)MMAEHER2+14.3
SMCC (Non-cleavable)DM1HER2+33
cBu-Cit (Cleavable)MMAEVariousEqually potent to Val-Cit
CX (triglycyl peptide)DM1EGFR & EpCAM expressingSignificantly improved vs. SMCC
Silyl ether (Acid-cleavable)MMAEVarious-
Disulfide (Cleavable)PBDNon-Hodgkin lymphomaSimilar to Val-Cit-PBD
Non-cleavableMMAEVariousSimilar to free MMAE
Galactosidase-cleavable-SKBR3Superior to other linkers

Note: Direct comparison of IC50 values can be influenced by the specific antibody, payload, and drug-to-antibody ratio (DAR) used in the study.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

In vivo efficacy is often assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice. Tumor growth inhibition (TGI) is a key metric.

Linker TypeADCXenograft ModelEfficacy OutcomeReference
β-galactosidase-cleavableTrastuzumab-MMAEXenograft mouse model57-58% tumor volume reduction at 1 mg/kg
Val-Cit (Cleavable)Trastuzumab-MMAEXenograft mouse modelNot statistically significant at 1 mg/kg
cBu-Cit (Cleavable)-Mouse xenograftsGreater tumor suppression than Val-Cit
CX (triglycyl peptide)-EGFR & EpCAM xenograftMore active than SMCC-DM1 ADCs
Disulfide (Cleavable)Anti-CD22-DM1Human lymphoma xenograftTumor regression at 3 mg/kg
Exo-linkerTrastuzumab-ExatecanNCI-N87 gastric cancerSimilar tumor inhibition to T-DXd
Non-cleavable-BxPC3 xenograftReduced efficacy with sensitive linkers
Val-Cit (Cleavable)MRG002 (Anti-HER2-MMAE)Breast and gastric xenograftsSuperior potency than T-DM1
Non-cleavableARX-788 (Anti-HER2)Breast cancer xenograftMore effective than T-DM1
Table 3: Plasma Stability

Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicities.

Linker TypeStability in Human PlasmaKey FindingsReference
Val-Cit (Cleavable)HighOver 100 times more stable than hydrazone linkers.
Phe-Lys (Cleavable)LowSubstantially less stable than Val-Cit.
Glucuronide (Cleavable)HighComparable to non-cleavable linkers.
Silyl ether (Acid-cleavable)Hight1/2 > 7 days.
Sulfatase-cleavableHighStable for over 7 days in mouse plasma.
Non-cleavableVery HighGenerally outperform cleavable counterparts in vivo due to stability.
Exo-linkerHighSuperior DAR retention over 7 days compared to T-DXd's linker.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linkers.

ADC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Bystander Bystander Effect Assay (Co-culture or Conditioned Medium) Cytotoxicity->Bystander Assess off-target killing PK_study Pharmacokinetic (PK) Study (Animal Models) Bystander->PK_study PlasmaStability_invitro Plasma Stability Assay (LC-MS) LinkerCleavage Linker Cleavage Assay (Enzymatic Digestion & LC-MS) PlasmaStability_invitro->LinkerCleavage Efficacy Efficacy Study (Xenograft Models) PK_study->Efficacy Inform dosing regimen Toxicity Toxicity Study (Animal Models) Efficacy->Toxicity Determine therapeutic window end Lead Candidate Selection Toxicity->end start ADC Candidate start->Cytotoxicity start->PlasmaStability_invitro

General experimental workflow for the evaluation of ADCs.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS-HCl solution) to dissolve the formazan crystals and incubate overnight.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Prepare both antigen-positive (Ag+) cells and antigen-negative (Ag-) cells. The Ag- cells are typically transfected with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 90:10, 75:25, 50:50 of Ag- to Ag+ cells). Include monoculture controls of Ag+ and Ag- cells alone.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 48-144 hours.

  • Analysis: Assess the viability of the Ag- (fluorescent) cell population using flow cytometry or fluorescence imaging. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker and the extent of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).

  • Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation. Alternatively, the amount of released payload in the plasma can be quantified.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Complete or partial tumor regression is a strong indicator of efficacy.

Conclusion

The selection of an appropriate linker is a critical decision in the design of a successful ADC. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. In contrast, non-cleavable linkers generally provide greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity. The optimal choice of linker technology is context-dependent and should be guided by the specific target, payload, and desired therapeutic outcome. Rigorous in vitro and in vivo comparative studies are essential to identify the linker that provides the best balance of stability, potent anti-tumor activity, and safety for a given ADC candidate.

References

Assessing the Bystander Effect of Dbco-peg4-MMAF ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is not solely reliant on the targeted killing of antigen-positive cells. The "bystander effect," the ability of an ADC's payload to diffuse from a target cell and eliminate adjacent antigen-negative tumor cells, is a critical attribute for overcoming tumor heterogeneity. This guide provides a comprehensive comparison of the bystander effect of ADCs featuring the Monomethyl Auristatin F (MMAF) payload, specifically in the context of a Dbco-peg4 linker, with alternative ADC platforms. Supported by experimental data and detailed protocols, this document aims to inform rational ADC design and development.

The core of an ADC's ability to induce a bystander effect lies in the physicochemical properties of its payload and the nature of the linker connecting it to the antibody. Payloads with high membrane permeability are essential for traversing from the target cell to its neighbors.[1] The linker, in turn, must be cleavable to release the payload in its active, diffusible form.[]

The Physicochemical Basis of the Bystander Effect: MMAF vs. Alternatives

Monomethyl auristatin F (MMAF) and its close analog, monomethyl auristatin E (MMAE), are both potent microtubule-disrupting agents. However, a subtle structural difference dramatically alters their capacity to induce a bystander effect. MMAF possesses a charged C-terminal phenylalanine residue, which renders it hydrophilic and significantly less membrane-permeable compared to the neutral and more hydrophobic MMAE.[3][4] This fundamental difference means that once released inside a target cell, MMAF is largely trapped, limiting its ability to diffuse to neighboring cells and exert a bystander effect.[5]

In contrast, payloads like MMAE and the topoisomerase I inhibitor DXd are known for their potent bystander killing capabilities due to their higher membrane permeability.

Comparative Analysis of ADC Payloads

The choice of payload profoundly impacts an ADC's mechanism of action, particularly concerning its ability to address tumor heterogeneity through the bystander effect. The following table summarizes the key characteristics of MMAF in comparison to MMAE, a payload known for its strong bystander effect.

PropertyDbco-peg4-MMAF ADC (Predicted)Val-Cit-MMAE ADC (Example)Reference
Payload Monomethyl Auristatin F (MMAF)Monomethyl Auristatin E (MMAE)
Bystander Effect Minimal to nonePotent
Cell Membrane Permeability Low (charged molecule)High (neutral molecule)
Primary Killing Mechanism Direct, targeted killing of antigen-positive cellsDirect killing and bystander killing of antigen-negative cells
Suitability for Heterogeneous Tumors Less effectiveMore effective

Quantitative Cytotoxicity Data

The following table presents a comparison of the in vitro cytotoxicity (IC50) of MMAF and MMAE, both as free payloads and conjugated in ADCs. Note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Payload/ADCCell LineIC50 (nmol/L)Reference
MMAF (free drug)Karpas 2995.0
MMAE (free drug)Karpas 2990.5
cAC10-vcMMAFL-82>100
cAC10-vcMMAEL-82~10

Experimental Protocols for Assessing the Bystander Effect

Accurate evaluation of an ADC's bystander effect is crucial for its preclinical characterization. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative "bystander" cells when they are cultured with antigen-positive "target" cells in the presence of the ADC.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for identification.

  • This compound ADC and relevant control ADCs (e.g., non-binding ADC, MMAE-based ADC).

  • Complete cell culture medium.

  • 96-well plates.

  • Flow cytometer or high-content imaging system.

Procedure:

  • Cell Seeding:

    • Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells.

    • Co-culture: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: After allowing cells to adhere overnight, treat the wells with serial dilutions of the this compound ADC and control ADCs.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-96 hours).

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the percentage of viable fluorescently labeled Ag- cells using a viability dye (e.g., Propidium Iodide or DAPI).

    • High-Content Imaging: Image the plates and quantify the number of viable fluorescent cells.

  • Data Interpretation: A significant decrease in the viability of the Ag- cell population in the co-culture wells treated with the ADC, compared to the Ag- monoculture control, indicates a bystander effect.

In Vitro Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Materials:

  • Ag+ and Ag- cell lines.

  • This compound ADC and control ADCs.

  • Complete cell culture medium.

  • 6-well and 96-well plates.

  • Centrifuge and 0.22 µm sterile filters.

Procedure:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in 6-well plates.

    • Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50) for 48-72 hours.

    • Collect the supernatant (conditioned medium).

    • Centrifuge and filter the supernatant to remove cells and debris.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate.

    • Replace the medium with the collected conditioned medium.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Interpretation: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, suggests a bystander effect mediated by a secreted payload.

In Vivo Admixed Tumor Xenograft Model

This model evaluates the bystander effect in a living organism by implanting a mixture of antigen-positive and antigen-negative tumor cells into immunodeficient mice.

Materials:

  • Ag+ and Ag- tumor cell lines (the Ag- line should express a reporter like luciferase for in vivo imaging).

  • Immunodeficient mice (e.g., NOD-SCID or NSG).

  • This compound ADC and control ADCs.

  • In vivo imaging system (for luciferase-expressing cells).

Procedure:

  • Tumor Implantation: Co-inject a mixture of Ag+ and luciferase-expressing Ag- cells subcutaneously into the flanks of the mice.

  • ADC Treatment: Once tumors are established, administer the this compound ADC and control ADCs intravenously.

  • Tumor Monitoring:

    • Measure tumor volume regularly using calipers.

    • Monitor the luciferase signal from the Ag- cells using an in vivo imaging system.

  • Data Interpretation: A significant reduction in the luciferase signal in the ADC-treated group, compared to the control groups, indicates in vivo bystander killing of the Ag- tumor cells.

Visualizing the Bystander Effect Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the bystander effect and the workflows of the key experimental assays.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Ag+ Cell) ADC This compound ADC Ag_pos_cell Antigen-Positive Tumor Cell ADC->Ag_pos_cell 1. Binding Internalization Internalization & Lysosomal Trafficking Ag_pos_cell->Internalization 2. Internalization Ag_neg_cell Antigen-Negative Tumor Cell Payload_Release Linker Cleavage & MMAF Release Internalization->Payload_Release 3. Processing Microtubule_Disruption Microtubule Disruption -> Apoptosis Payload_Release->Microtubule_Disruption 4a. Direct Killing MMAF_trapped MMAF (charged) Trapped in Cell Payload_Release->MMAF_trapped 4b. Low Permeability MMAF_trapped->Ag_neg_cell Limited/No Diffusion (Minimal Bystander Effect)

Caption: Mechanism of a this compound ADC, highlighting the limited bystander effect due to the low membrane permeability of the charged MMAF payload.

Co_Culture_Assay_Workflow start Start seed_cells Seed Ag+ and fluorescent Ag- cells in monoculture and co-culture start->seed_cells add_adc Add serial dilutions of This compound ADC & controls seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate analyze Analyze viability of fluorescent Ag- cells (Flow Cytometry / Imaging) incubate->analyze interpret Compare viability in co-culture vs. monoculture to assess bystander effect analyze->interpret end End interpret->end

Caption: Workflow for the in vitro co-culture bystander effect assay.

Conditioned_Medium_Assay_Workflow start Start treat_ag_pos Treat Ag+ cells with high concentration of ADC start->treat_ag_pos collect_medium Collect, centrifuge, and filter supernatant (conditioned medium) treat_ag_pos->collect_medium treat_ag_neg Add conditioned medium to naïve Ag- cells collect_medium->treat_ag_neg incubate Incubate for 48-72 hours treat_ag_neg->incubate assess_viability Assess viability of Ag- cells (e.g., MTT, CellTiter-Glo®) incubate->assess_viability interpret Compare viability to controls to determine bystander effect assess_viability->interpret end End interpret->end

Caption: Workflow for the in vitro conditioned medium transfer bystander effect assay.

References

Stability Showdown: A Comparative Guide to DBCO-PEG4-MMAF Conjugate Stability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of an antibody-drug conjugate (ADC) in circulation is a critical determinant of its therapeutic index. Premature payload release can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the serum stability of ADCs featuring the DBCO-PEG4-MMAF linker system against other common linker technologies, supported by experimental data and detailed methodologies.

The this compound system utilizes a dibenzocyclooctyne (DBCO) group for a highly stable, covalent attachment to an azide-modified antibody via copper-free click chemistry. The polyethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve solubility and reduce aggregation. The payload, monomethylauristatin F (MMAF), is a potent anti-mitotic agent.

Comparative Serum Stability of ADC Linkers

The stability of an ADC linker is paramount to its clinical success. The following table summarizes quantitative data on the serum stability of various linker technologies, providing a benchmark against which the performance of this compound can be assessed.

Linker TypeConjugation Chemistry% Intact Conjugate (in human plasma)Key Observations
DBCO-PEG4 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Expected to be very high (>95% after 7 days)The triazole linkage formed is highly stable under physiological conditions. The PEG spacer can further contribute to stability by reducing enzymatic degradation.
Maleimide-based (Conventional) Michael Addition~50% after 7 days[1]Prone to retro-Michael reaction, leading to deconjugation and potential for off-target toxicity[1].
"Bridging" Disulfide Thiol-disulfide exchange>95% after 7 daysEngineered to be more stable in circulation than traditional disulfide linkers while still allowing for intracellular cleavage.
Thioether (from Thiol-ene) Thiol-ene Reaction>90% after 7 days[1]Forms a stable thioether bond with improved stability over conventional maleimide chemistry.
Maleamic Acid Hydrolyzed MaleimideCompletely stable after 7 daysThe ring-opened maleimide is resistant to retro-Michael reaction, providing a highly stable linkage.
Non-cleavable (e.g., maleimidocaproyl) Michael AdditionHighGenerally offers superior plasma stability, which is advantageous for highly potent payloads like MMAF to minimize systemic toxicity.

Experimental Protocols

A robust assessment of ADC stability is crucial for preclinical development. Below is a detailed methodology for a typical serum stability assay.

Serum Stability Assay Protocol

Objective: To determine the stability of an ADC in serum over time by measuring the percentage of intact conjugate.

Materials:

  • Antibody-Drug Conjugate (e.g., this compound conjugated to a specific antibody)

  • Human, rat, or mouse serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap) or ELISA plate reader

  • Protein A or other affinity capture resin/beads

  • Elution and neutralization buffers

  • Internal standard (for LC-MS)

Procedure:

  • Sample Preparation: Spike the ADC into the serum at a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration.

  • Incubation: Incubate the serum and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), collect aliquots from each sample and immediately store them at -80°C to halt any further degradation.

  • ADC Capture: Thaw the samples and capture the intact ADC using Protein A affinity chromatography. This step separates the ADC from serum proteins.

  • Elution: Elute the captured ADC from the affinity resin using a low-pH elution buffer.

  • Neutralization: Immediately neutralize the eluted samples with a suitable buffer to prevent acid-induced denaturation.

  • Quantification:

    • For LC-MS analysis: Analyze the samples to determine the drug-to-antibody ratio (DAR) or the concentration of the intact ADC. An internal standard should be used to correct for variations in sample preparation and instrument response.

    • For ELISA analysis: Use a sandwich ELISA format to quantify the concentration of the intact ADC. A standard curve with known concentrations of the ADC is required for accurate quantification.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in ADC stability testing and the mechanism of action of the MMAF payload, the following diagrams are provided.

experimental_workflow Experimental Workflow for ADC Serum Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Spike ADC into Serum incubation Incubate at 37°C prep1->incubation prep2 Spike ADC into PBS (Control) prep2->incubation timepoints Collect Aliquots at Time Points (0-168 hours) incubation->timepoints capture Affinity Capture of ADC timepoints->capture elute Elute and Neutralize capture->elute quantify Quantify Intact ADC (LC-MS or ELISA) elute->quantify data_analysis Calculate % Intact ADC quantify->data_analysis

Caption: Workflow for assessing ADC serum stability.

mmaf_pathway MMAF Mechanism of Action cluster_delivery ADC Delivery cluster_action Cellular Action cluster_outcome Cellular Outcome adc ADC binds to Tumor Cell Antigen internalization Internalization via Endocytosis adc->internalization release Lysosomal Trafficking & MMAF Release internalization->release tubulin MMAF binds to Tubulin release->tubulin disruption Inhibition of Microtubule Polymerization tubulin->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Induction of Apoptosis arrest->apoptosis death Tumor Cell Death apoptosis->death

Caption: MMAF inhibits tubulin polymerization, leading to apoptosis.

References

A Comparative Guide to the Therapeutic Efficacy of Dbco-peg4-mmaf Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing the Dbco-peg4-mmaf linker-payload system against established alternatives. The objective is to offer a clear, data-driven overview of its therapeutic efficacy, supported by experimental protocols and pathway visualizations to aid in research and development decisions.

Introduction to this compound in ADCs

The field of antibody-drug conjugates (ADCs) is rapidly evolving, with continuous innovation in linker and payload technologies to enhance therapeutic indices. The this compound system represents a modern approach to ADC construction, leveraging bioorthogonal chemistry for site-specific conjugation. This methodology offers the potential for more homogeneous ADC populations with controlled drug-to-antibody ratios (DAR), which can lead to improved pharmacokinetic properties and a better safety profile.

The core components of this system are:

  • Dibenzocyclooctyne (Dbco): A cyclooctyne derivative that enables copper-free click chemistry. This allows for a highly selective and bioorthogonal reaction with an azide-modified antibody, facilitating precise control over the conjugation site.

  • Polyethylene glycol (PEG4): A short polyethylene glycol spacer incorporated to enhance the solubility and stability of the ADC.

  • Monomethyl Auristatin F (MMAF): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Its charged C-terminal phenylalanine restricts its cell permeability, which is thought to reduce off-target toxicity compared to its analogue, MMAE.[1]

This guide will compare the performance of this compound ADCs with two widely used linker-payload systems: the proteolytically-cleavable valine-citrulline (vc) linker with MMAF (MC-vc-PAB-MMAF) and the non-cleavable SMCC linker with the maytansinoid DM1 (SMCC-DM1).

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of ADCs constructed with this compound and its alternatives. For a meaningful comparison, data for ADCs targeting the HER2 receptor are presented where available.

ADC Construct Target Antigen Cell Line IC50 (ng/mL) Reference
aHER2-P3-Dbco-PEG4-Glu(OtBu)-Val-Cit-PABOC-MMAEHER2SKBR-3 (HER2-positive)Reduces cell viability to 20% at 10 µg/mL (equivalent to 100 ng/mL of MMAE)[2]
aHER2-P3-Dbco-PEG4-Glu(OtBu)-Val-Cit-PABOC-MMAEHER2A549 (HER2-positive)Reduces cell viability to 20% at 10 µg/mL (equivalent to 100 ng/mL of MMAE)[2]
Anti-HER2-MC-vc-PAB-MMAFHER2SK-BR-3 (HER2-positive)~10[3]
Trastuzumab-SMCC-DM1 (T-DM1)HER2SK-BR-3 (HER2-positive)~12

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs. This table compares the half-maximal inhibitory concentration (IC50) of different ADC constructs on HER2-positive cancer cell lines. Lower IC50 values indicate higher potency.

ADC Construct Tumor Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
Trastuzumab Deruxtecan (T-DXd)HER2-positive breast cancer patient-derived xenograft (PDX)5 mg/kg, single doseSignificant tumor growth inhibition and prolonged survival
Trastuzumab-SMCC-DM1 (T-DM1)BT474-EEI tumor xenografts in mice15 mg/kg, single doseSignificant tumor growth inhibition

Table 2: In Vivo Efficacy of Anti-HER2 ADCs. This table summarizes the tumor growth inhibition observed in preclinical mouse models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding: Seed target cancer cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC in cell culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of an ADC.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 SK-BR-3 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, and control ADC).

  • ADC Administration: Administer the ADC intravenously at the specified dose and schedule.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. The primary endpoint is typically tumor growth inhibition (TGI).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to this compound ADCs.

MMAF_Signaling_Pathway ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome MMAF Released MMAF Lysosome->MMAF Linker Cleavage/ Antibody Degradation Tubulin Tubulin Polymerization MMAF->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of a this compound ADC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Synthesis ADC Synthesis & Characterization (DAR) Binding Antigen Binding Assay (ELISA / Flow Cytometry) ADC_Synthesis->Binding Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Tumor Model Establishment Cytotoxicity->Xenograft Lead Candidate Selection Binding->Cytotoxicity Internalization Internalization Assay Binding->Internalization Dosing ADC Administration Xenograft->Dosing TGI Tumor Growth Inhibition (TGI) Study Dosing->TGI Toxicity Toxicity Assessment (Body Weight, etc.) Dosing->Toxicity

Typical experimental workflow for ADC evaluation.

Conclusion

The this compound linker-payload system offers a promising platform for the development of next-generation ADCs. The use of copper-free click chemistry allows for the creation of homogeneous ADCs with a controlled DAR, which is a significant advantage over traditional conjugation methods. The available data, although limited, suggests that ADCs constructed with this system exhibit potent in vitro cytotoxicity.

However, more comprehensive head-to-head studies are required to fully elucidate the comparative therapeutic efficacy of this compound ADCs against established platforms like MC-vc-PAB-MMAF and SMCC-DM1. Future research should focus on generating in vivo efficacy and safety data for a range of this compound ADCs targeting different antigens. This will enable a more complete understanding of the benefits and potential limitations of this technology and guide its application in the development of novel cancer therapeutics.

References

Safety Operating Guide

Safe Disposal of DBCO-PEG4-MMAF: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like DBCO-PEG4-MMAF is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, an antibody-drug conjugate (ADC) linker-payload system containing a highly reactive dibenzocyclooctyne (DBCO) group and the potent cytotoxic agent monomethyl auristatin F (MMAF). Adherence to these procedures is essential to mitigate risks to personnel and the environment.

This compound is comprised of three key components: the DBCO group for copper-free click chemistry, a polyethylene glycol (PEG4) spacer to enhance solubility, and the MMAF payload, a potent anti-tubulin agent.[1] The primary hazards associated with this compound are the high reactivity of the DBCO moiety and the extreme cytotoxicity of MMAF. Therefore, a two-step chemical inactivation process is necessary before the waste can be disposed of through standard chemical waste streams.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling and inactivation steps must be performed inside a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: A properly fitted respirator may be required depending on the scale of the procedure and institutional safety policies.

Chemical Inactivation Protocol

This protocol is designed for the treatment of unused or waste solutions of this compound.

Step 1: Quenching the DBCO Moiety

The strained alkyne of the DBCO group is highly reactive and should be neutralized.[2] This can be achieved by reacting it with a quenching agent.

  • Experimental Protocol:

    • Prepare a solution of the this compound waste in a suitable solvent (e.g., DMSO, DMF).

    • Add a 100 mM solution of Tris(hydroxymethyl)aminomethane (Tris) or glycine.[3][4]

    • Stir the mixture at room temperature for at least 30 minutes to ensure complete quenching of the DBCO group.[2]

Step 2: Inactivation of the MMAF Payload

MMAF is a potent cytotoxic agent that requires chemical degradation to render it non-toxic. Treatment with a strong oxidizing agent like sodium hypochlorite (bleach) is an effective method for inactivating cytotoxic compounds.

  • Experimental Protocol:

    • To the quenched this compound solution from Step 1, add an equal volume of a 10% sodium hypochlorite solution (household bleach).

    • Stir the mixture at room temperature for at least 2 hours to ensure complete degradation of the MMAF.

Quantitative Data for Inactivation Protocol

StepReagentConcentrationReaction TimeTemperaturePurpose
1Tris or Glycine100 mM≥ 30 minutesRoom TemperatureQuenching of the DBCO group
2Sodium Hypochlorite10% (v/v)≥ 2 hoursRoom TemperatureInactivation of the MMAF payload

Final Waste Disposal

Once the two-step inactivation procedure is complete, the resulting solution can be disposed of as hazardous chemical waste.

  • Neutralization: If the final solution is acidic or basic, neutralize it to a pH between 6 and 8 using appropriate neutralizing agents (e.g., sodium bicarbonate for acidic solutions, dilute hydrochloric acid for basic solutions).

  • Containerization: Transfer the neutralized solution to a properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with all of its contents, including the reaction products, solvents, and any excess reagents used in the inactivation process.

  • Disposal: The sealed and labeled waste container should be disposed of through your institution's hazardous waste management program. All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, should be collected in a designated cytotoxic waste container for incineration.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Perform all steps in a Chemical Fume Hood ppe->fume_hood quench_dbco Step 1: Quench DBCO Group (Add Tris or Glycine) fume_hood->quench_dbco inactivate_mmaf Step 2: Inactivate MMAF Payload (Add Sodium Hypochlorite) quench_dbco->inactivate_mmaf neutralize Neutralize Final Solution (pH 6-8) inactivate_mmaf->neutralize containerize Transfer to Labeled Hazardous Waste Container neutralize->containerize dispose Dispose via Institutional Hazardous Waste Program containerize->dispose end End: Safe Disposal dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dbco-peg4-mmaf

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Dbco-peg4-mmaf, an antibody-drug conjugate (ADC) agent-linker. Due to the potent cytotoxic nature of its monomethyl auristatin F (MMAF) payload, stringent safety protocols are imperative to ensure personnel safety and prevent environmental contamination. This guide offers procedural, step-by-step information for operational handling and disposal.

I. Personal Protective Equipment (PPE)

The primary method for minimizing exposure to highly potent compounds like this compound is through robust engineering controls. All handling of the powdered form of this substance must be conducted within a primary containment system, such as a negative pressure isolator or a ventilated balance enclosure. The following personal protective equipment is mandatory and serves as a critical secondary barrier to exposure.

PPE CategoryRequired Equipment
Gloves Double-gloving with nitrile gloves is required. Gloves should be changed frequently and immediately if contaminated.
Eye Protection Chemical safety goggles and a face shield must be worn.
Lab Coat A disposable, solid-front lab coat with tight-fitting cuffs is necessary.
Respiratory Protection A powered air-purifying respirator (PAPR) or a supplied-air respirator should be used when handling the powder outside of a primary containment system.
Additional Protection Disposable sleeves and shoe covers are recommended.

II. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Reconstitution (Handling Powder):

  • Preparation: Before handling, ensure all necessary equipment, including a calibrated analytical balance, spatulas, and vials, are placed inside the containment system (e.g., negative pressure isolator).

  • Weighing: All weighing of this compound powder must be performed within the containment system to prevent aerosolization.

  • Reconstitution:

    • Slowly add the desired solvent to the vial containing the this compound powder.

    • Use luer-lock syringes and needles to minimize the risk of spills during liquid transfers.

    • Cap the vial securely and mix gently until the powder is completely dissolved. Avoid vigorous shaking to prevent aerosol generation.

B. Handling Solutions:

  • Containment: All work with solutions of this compound should be performed within a certified chemical fume hood.

  • Spill Prevention: Conduct all liquid transfers over a disposable, absorbent bench liner to contain any potential spills.

  • Labeling: Clearly label all vessels containing this compound with the compound name, concentration, and appropriate hazard warnings.

C. Decontamination:

  • Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated. A typical procedure involves:

    • Washing with a detergent solution.

    • Rinsing with water.

    • Rinsing with a suitable solvent (e.g., ethanol).

  • Equipment Decontamination: Reusable equipment should be disassembled (if applicable) and cleaned following the same three-step decontamination process.

III. Disposal Plan: Waste Management

All waste contaminated with this compound is considered hazardous/cytotoxic waste and must be disposed of according to institutional and local regulations.[1]

A. Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, vials, pipette tips, and absorbent liners, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All contaminated liquid waste, including unused solutions and rinsates, must be collected in a separate, sealed, and leak-proof hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be placed in a puncture-resistant, labeled sharps container.

B. Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify the appropriate Environmental Health and Safety (EHS) personnel and your supervisor.

  • Secure: Restrict access to the spill area.

  • Cleanup (for trained personnel only):

    • Wear the appropriate PPE, including respiratory protection.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use a specialized HEPA-filtered vacuum for potent compounds.

    • For liquid spills, absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.

    • Decontaminate the spill area thoroughly using an appropriate cleaning solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and ethanol).

IV. Handling and Disposal Workflow

G start Start: Handling this compound ppe Don Appropriate PPE start->ppe containment Work in Primary Containment (e.g., Isolator, Fume Hood) ppe->containment weigh Weigh Powder containment->weigh reconstitute Reconstitute in Solvent weigh->reconstitute handle_solution Handle Solution reconstitute->handle_solution decontaminate Decontaminate Surfaces & Equipment handle_solution->decontaminate spill Spill Occurs handle_solution->spill segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste dispose Dispose as Hazardous Waste segregate_waste->dispose end End dispose->end spill->handle_solution No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.